molecular formula C13H15ClN2 B079132 4,4'-Methylenedianiline dihydrochloride CAS No. 13552-44-8

4,4'-Methylenedianiline dihydrochloride

Cat. No.: B079132
CAS No.: 13552-44-8
M. Wt: 234.72 g/mol
InChI Key: NORZRJZMVPBSIJ-UHFFFAOYSA-N
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Description

Historical Context of 4,4'-Methylenedianiline (B154101) Chemical Investigations

The commercial production of 4,4'-methylenedianiline dates back to the 1920s. nih.gov The primary industrial synthesis method, which has been refined over the decades, involves the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). wikipedia.orgchemicalbook.com Hydrochloric acid is typically used as the catalyst, which can lead to the formation of the dihydrochloride (B599025) salt as an intermediate or final product depending on the process conditions.

Early investigations into MDA were largely driven by its utility as a precursor to 4,4'-methylenediphenyl diisocyanate (MDI), a key component in the production of polyurethanes. wikipedia.orgchemicalbook.com Over time, the scope of research expanded to explore its use in other areas, including as a curing agent for epoxy resins and in the synthesis of other high-performance polymers. wikipedia.orgchemicalbook.com Its ability to impart thermal stability and desirable mechanical properties to polymers has been a significant driver of its continued study.

Significance of 4,4'-Methylenedianiline Dihydrochloride as a Research Subject

The significance of this compound in research stems from its role as a versatile and reactive intermediate. Its salt form can offer advantages in handling and specific reaction types compared to the free amine.

The primary and most significant role of 4,4'-methylenedianiline, and by extension its dihydrochloride salt, is as a chemical intermediate. Over 90% of the MDA produced is used in the synthesis of MDI. nih.gov This process involves the reaction of MDA with phosgene. MDI is a critical component in the manufacture of a vast range of polyurethane products, including foams, elastomers, and coatings.

Beyond MDI production, 4,4'-methylenedianiline is a precursor in the synthesis of 4,4'-diaminodicyclohexylmethane, another important monomer in polymer chemistry. wikipedia.orgchemicalbook.com Furthermore, its reactive amine groups make it a valuable starting material for the synthesis of various other complex organic molecules, including certain azo dyes. nih.govirapa.org The synthesis of azo dyes involves the diazotization of the primary amine groups of MDA, followed by coupling with a suitable aromatic compound. irapa.orgunb.ca

The bifunctional nature of this compound makes it an essential monomer in the development of high-performance polymers. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyamides: 4,4'-Methylenedianiline can be reacted with dicarboxylic acids or their derivatives to form polyamides. Research has shown that incorporating MDA into the polymer backbone can lead to materials with high glass transition temperatures and thermal stability. nih.gov

Polyimides: Polyimides derived from 4,4'-methylenedianiline and various tetracarboxylic dianhydrides exhibit excellent thermal stability. core.ac.ukresearchgate.net These polymers are often processed from their poly(amic acid) precursors, which are then thermally or chemically cyclized to the final polyimide. The properties of the resulting polyimides, such as solubility and mechanical strength, can be tailored by the choice of the dianhydride comonomer. researchgate.net

Poly(amide-imide)s: This class of polymers combines the excellent mechanical properties of polyamides with the high thermal stability of polyimides. 4,4'-Methylenedianiline is a key diamine component in the synthesis of poly(amide-imide)s. For instance, blends of poly(amide-co-imide) and poly(trimellitic anhydride (B1165640) chloride-co-4,4′-methylenedianiline) have been investigated for the formation of nanofiber webs with potential applications in printable electronic devices. rsc.org The properties of these blends can be tuned by varying the ratio of the constituent polymers. rsc.org

Compound Information

Compound Name
4,4'-Methylenedianiline
This compound
4,4'-Methylenediphenyl diisocyanate
Aniline
Formaldehyde
Hydrochloric acid
Phosgene
4,4'-Diaminodicyclohexylmethane
Polyamide
Polyimide
Poly(amide-imide)
Poly(amic acid)
Poly(trimellitic anhydride chloride-co-4,4′-methylenedianiline)
Azo dye

Physicochemical Properties of 4,4'-Methylenedianiline and its Dihydrochloride

4,4'-Methylenedianiline

Property Value Source
Molecular Formula C13H14N2 nih.gov
Molecular Weight 198.26 g/mol nih.gov
Appearance Colorless to pale yellow solid nih.gov
Melting Point 89-91 °C chemicalbook.com
Boiling Point 398-399 °C wikipedia.org
Solubility in Water Slightly soluble chemicalbook.com

This compound

Property Value Source
Molecular Formula C13H16Cl2N2 nih.gov
Molecular Weight 271.18 g/mol nih.gov
Appearance Light beige fine powder nih.gov
Solubility in Water Soluble chemicalbook.com

Properties

CAS No.

13552-44-8

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]aniline;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H

InChI Key

NORZRJZMVPBSIJ-UHFFFAOYSA-N

impurities

Assay of a commercial sample indicated a minimum content of 99% aromatic amine;  this would contain approximately 3% isomeric amines and traces of aniline.

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl

Color/Form

Crystalline solid

melting_point

531 to 532 °F (decomposes) (NTP, 1992)
288 °C

Other CAS No.

13552-44-8

physical_description

4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992)

Related CAS

101-77-9 (Parent)

solubility

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
Soluble in wate

Origin of Product

United States

Synthetic Methodologies and Pathways of 4,4 Methylenedianiline Dihydrochloride

Classical Aniline-Formaldehyde Condensation Routes

The industrial production of 4,4'-Methylenedianiline (B154101) (MDA), which is then isolated as its dihydrochloride (B599025) salt, is predominantly achieved through the condensation reaction of aniline (B41778) and formaldehyde (B43269) in the presence of an acid catalyst, typically hydrochloric acid. wikipedia.org This process involves the reaction of aniline hydrochloride with formaldehyde, followed by a rearrangement step at elevated temperatures. google.com

Acid-Catalyzed Condensation Mechanisms

The acid-catalyzed condensation of aniline and formaldehyde is a multi-step process. Initially, aniline reacts with formaldehyde to form N-hydroxymethyl aniline. mdpi.com In the acidic medium, this intermediate rapidly loses a water molecule to generate an electrophilic N-methylidene anilinium ion. mdpi.com This ion then reacts with another aniline molecule, leading to the formation of N-(p-aminobenzyl)aniline (PABA). mdpi.com

Key intermediates in the proposed mechanism include:

N-hydroxymethylaniline mdpi.com

N-methylidene anilinium mdpi.com

N-(p-aminobenzyl)aniline (PABA) mdpi.com

4-aminobenzylium mdpi.com

Optimization of Reactant Ratios and Reaction Conditions

The yield and isomeric purity of 4,4'-MDA are highly dependent on the reaction conditions. Key parameters that are optimized include the molar ratio of aniline to formaldehyde, the concentration of the acid catalyst, temperature, and reaction time.

A higher molar ratio of aniline to formaldehyde is generally favored to improve the yield of the desired 4,4'-isomer and minimize the formation of higher oligomers. google.com Thermodynamic analysis suggests that an optimized molar ratio of aniline to formaldehyde is 3:1, which leads to fewer by-products and simplifies subsequent separation processes. researchgate.net Increasing the reaction temperature can also suppress the formation of byproducts, thereby increasing the yield of MDA. researchgate.net

Table 1: Optimized Reaction Conditions for 4,4'-MDA Synthesis
ParameterOptimized Value/RangeImpact on SynthesisReference
Aniline/Formaldehyde Molar Ratio3:1 to 6:1Higher ratios improve yield of 4,4'-MDA and reduce byproducts. google.comresearchgate.net
Reaction Temperature (Condensation)Below 40°CControls the initial reaction rate. google.com
Reaction Temperature (Rearrangement)60°C to 100°CPromotes the formation of the final product. google.com
CatalystHydrochloric AcidCatalyzes the condensation and results in the dihydrochloride salt. wikipedia.org

Process Variations for Enhanced Yields

To further improve the yield and quality of 4,4'-methylenedianiline, process variations have been developed. One significant improvement involves a two-step addition of aniline. In this process, formaldehyde is first reacted with a portion of the total aniline (as aniline hydrochloride). google.com After this initial condensation is substantially complete, the remaining free aniline is added to the reaction mixture before the temperature is raised for the rearrangement step. google.com This method has been shown to significantly increase the yield of high-purity 4,4'-MDA compared to processes where all the aniline is added at the beginning. google.com

Catalytic Approaches to Methylenedianiline Synthesis

In an effort to develop more environmentally friendly and efficient processes, significant research has been directed towards replacing liquid mineral acids like HCl with solid acid catalysts. researchgate.net A variety of solid acids, including ion-exchange resins, clays, amorphous silica-aluminas, and zeolites, have been investigated for the synthesis of MDA. researchgate.netresearchgate.net

Application of Porous Solid Acid Catalysts

Zeolites have emerged as particularly promising solid acid catalysts due to their strong Brønsted acidity, high thermal stability, and tunable porosity. tum.de Zeolites with large three-dimensional pores, such as FAU and BEA types, have shown good catalytic activity because they can accommodate the bulky reactant and product molecules involved in the MDA synthesis. researchgate.net

Hierarchical zeolites, which possess both micropores and mesopores, have demonstrated superior performance, exhibiting high activity, selectivity towards the 4,4'-isomer, and enhanced stability. researchgate.net Delaminated materials like ITQ-2 have also proven to be highly efficient catalysts due to the excellent accessibility of their active sites, leading to higher activity and slower deactivation rates compared to their parent zeolites. researchgate.netresearchgate.net

Table 2: Performance of Various Solid Acid Catalysts in MDA Synthesis
Catalyst TypeKey FeaturesPerformance HighlightsReference
Zeolites (FAU, BEA)Strong Brønsted acidity, large micropores.Active and selective, but can be limited by pore diffusion. researchgate.nettum.de
Hierarchical USY ZeolitesMeso-/microporous structure.Outperform delaminated zeolites with high activity, selectivity, and stability. researchgate.net
Delaminated Zeolites (ITQ-2)Excellent accessibility of active sites.Higher activity and slower deactivation than parent zeolites. researchgate.netresearchgate.net
Clays (Kaolinite)Natural, low-cost material.Effective in catalyzing the condensation of aromatic amines with formaldehyde. researchgate.net
Supported Lewis Acids (Hf⁴⁺/Zn²⁺ on silica-alumina)Combines Lewis acidity with a supportive structure.High activity and selectivity for 4,4'-MDA. researchgate.netresearchgate.net

Investigation of Catalyst Activity, Lifetime, and Deactivation Mechanisms

While solid acid catalysts offer significant advantages, catalyst deactivation is a critical challenge that can limit their industrial application. tum.de Deactivation in MDA synthesis is often rapid and can be caused by several factors. tum.de

The primary mechanisms of deactivation for solid acid catalysts include:

Fouling: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst, which blocks access for reactants. researchgate.netmdpi.com Zeolites with larger pores, like Y-zeolite, can be more susceptible to coke formation. researchgate.net

Poisoning: Strong adsorption of impurities or byproducts onto the active sites, rendering them inactive. mdpi.comcatalysts.com

Sintering: Thermal degradation where high temperatures cause the catalyst particles to agglomerate, leading to a loss of active surface area. catalysts.commdpi.com

Initial studies with zeolite catalysts for MDA synthesis noted that the reaction is heavily limited by pore diffusion, and the catalysts tend to deactivate quickly. tum.de The bulky nature of the intermediate and product molecules can lead to pore blockage, contributing to this rapid deactivation. Research into hierarchical and delaminated zeolites aims to mitigate these diffusion limitations and improve catalyst lifetime. researchgate.net Understanding the root cause of deactivation through characterization techniques is essential for designing more robust and efficient solid acid catalysts for the synthesis of 4,4'-Methylenedianiline. catalysts.com

Formation of 4,4'-Methylenedianiline Dihydrochloride

The synthesis of this compound is a multi-step process that begins with the reaction of aniline and formaldehyde in the presence of hydrochloric acid. wikipedia.org This process ultimately yields the dihydrochloride salt of 4,4'-Methylenedianiline.

The formation of this compound involves the protonation of the two primary amine groups of 4,4'-Methylenedianiline by hydrochloric acid. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. kmchemistry.com In this reaction, two molecules of hydrochloric acid donate their protons to the two amine groups of one molecule of 4,4'-Methylenedianiline.

C₁₃H₁₄N₂ + 2HCl → C₁₃H₁₆N₂²⁺(Cl⁻)₂

The reaction is typically carried out in a suitable solvent. The resulting salt, this compound, is an ionic compound and exhibits the characteristic properties of salts, such as increased solubility in water compared to the free base. libretexts.org

The structural characterization of amine hydrochloride salts like this compound can be performed using various spectroscopic and analytical techniques.

In solution , Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to elucidate the structure of the molecule. In the ¹H NMR spectrum, the protons attached to the nitrogen atoms will show a characteristic chemical shift, which can be influenced by the solvent and the concentration. The integration of the NMR signals can confirm the ratio of protons in different parts of the molecule.

The formation of the hydrochloride salt can significantly alter the chemical shifts of the protons and carbons near the amine groups due to the change in the electronic environment upon protonation.

In addition to these strong ionic forces, hydrogen bonding plays a crucial role. cdnsciencepub.com The hydrogen atoms of the ammonium (B1175870) groups can act as hydrogen bond donors, forming hydrogen bonds with the chloride ions, which act as hydrogen bond acceptors (N⁺-H···Cl⁻). cdnsciencepub.com These hydrogen bonds create a network of interactions that further stabilizes the crystal structure.

The solubility of this compound is significantly influenced by these intermolecular forces. The ionic nature of the salt allows it to dissolve in polar solvents like water. quora.comlumenlearning.com When the salt dissolves, the ionic lattice is broken, and the individual ions are solvated by water molecules. The positively charged ammonium groups and the negatively charged chloride ions are surrounded by the polar water molecules, which stabilizes them in solution. This increased water solubility of the hydrochloride salt compared to the free amine base is a common property utilized in various applications. libretexts.org

Derivatization Strategies from 4,4'-Methylenedianiline

4,4'-Methylenedianiline serves as a versatile starting material for the synthesis of various derivatives, including Schiff bases and heterocyclic compounds.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of 4,4'-Methylenedianiline, its two primary amine groups can react with two equivalents of an aldehyde to form a di-Schiff base.

The reaction generally proceeds by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. This reaction is often catalyzed by an acid. A variety of aldehydes can be used in this synthesis, leading to a wide range of Schiff base derivatives with different substituents. researchgate.net

Table 1: Examples of Aldehydes Used in Schiff Base Synthesis with 4,4'-Methylenedianiline

AldehydeResulting Schiff Base SubstituentReference
BenzaldehydePhenyl
p-Methoxybenzaldehydep-Methoxyphenyl nih.gov
p-Chlorobenzaldehydep-Chlorophenyl
Salicylaldehydeo-Hydroxyphenyl researchgate.net
m-Tolualdehydem-Tolyl researchgate.net

The resulting Schiff bases can be characterized by spectroscopic methods such as IR and NMR to confirm the formation of the imine bond.

The Schiff bases derived from 4,4'-Methylenedianiline are valuable intermediates for the synthesis of various heterocyclic compounds, including thiazolidine-4-ones and oxazolidine-4-ones.

Synthesis of Thiazolidine-4-ones:

Thiazolidine-4-ones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They can be synthesized by the cyclization reaction of Schiff bases with thioglycolic acid (mercaptoacetic acid). nih.govneliti.comaip.org In this reaction, the thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization and elimination of a water molecule to form the thiazolidine-4-one ring. researchgate.net

Synthesis of Oxazolidine-4-ones:

Oxazolidine-4-ones are another class of five-membered heterocyclic compounds, containing oxygen and nitrogen atoms. Their synthesis can be achieved through the reaction of Schiff bases with α-hydroxy acids, such as glycolic acid. The mechanism is analogous to the formation of thiazolidine-4-ones, involving the nucleophilic attack of the hydroxyl group of the α-hydroxy acid on the imine carbon, followed by cyclization. Another route involves the reaction of Schiff bases with chloroacetic acid. rdd.edu.iq

These derivatization strategies highlight the utility of 4,4'-Methylenedianiline as a precursor for creating a diverse library of heterocyclic compounds with potential applications in various fields of chemistry.

Compound Names

Synthesis of Urea and Thiourea Derivatives

The synthesis of urea and thiourea derivatives from 4,4'-methylenedianiline is a notable area of research due to the wide range of biological activities these derivatives often exhibit. A significant synthetic route involves the reaction of 4,4'-methylenedianiline with various aryl isocyanates and aryl isothiocyanates. nih.govchemrxiv.orgnih.gov This reaction is typically facilitated by a catalyst, such as 1,4-dimethyl piperazine, and is often carried out in a solvent like tetrahydrofuran (THF). This method has been shown to produce the desired urea and thiourea derivatives in high yields, generally ranging from 80% to 91%. nih.govchemrxiv.orgnih.gov

Research into these derivatives often extends to evaluating their biological properties. For instance, synthesized urea and thiourea derivatives of 4,4'-methylenedianiline have been screened for their antibacterial activity against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govchemrxiv.org Additionally, their antifungal activity has been tested against fungi like Candida albicans and Candida nonalbicans. nih.govchemrxiv.org Some of these compounds have demonstrated significant antibacterial and antifungal properties, indicating their potential for further development in medicinal chemistry. nih.govchemrxiv.org

Reactant 1Reactant 2CatalystSolventProductYield (%)
4,4'-MethylenedianilineAryl isocyanates1,4-Dimethyl piperazineTHFUrea derivatives80-91
4,4'-MethylenedianilineAryl isothiocyanates1,4-Dimethyl piperazineTHFThiourea derivatives80-91

Development of Amide Compounds

The development of amide compounds from 4,4'-methylenedianiline is a key area in polymer chemistry, leading to the synthesis of polyamides with a range of desirable properties. nih.govresearchgate.net These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov However, wholly aromatic polyamides can be difficult to process due to their poor solubility and high melting points. nih.gov To address these challenges, structural modifications are often introduced into the polymer backbone. nih.gov

One common method for synthesizing polyamides from 4,4'-methylenedianiline involves a direct polycondensation reaction with dicarboxylic acids. The Yamazaki phosphorylation reaction, for example, is a technique used for this purpose. nih.gov This method allows for the formation of high-molecular-weight polyamides under relatively mild conditions. Another approach is high-temperature polycondensation, which is also employed to produce aromatic polyamides from diamines and aromatic diacid chlorides. researchgate.net

A specific example of amide compound development from 4,4'-methylenedianiline is its reaction with maleic anhydride (B1165640) in acetic acid. This reaction yields (2Z,2′Z)-4,4′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid), a dimaleamic acid. mdpi.com The synthesis involves heating a mixture of maleic anhydride in acetic acid to reflux, followed by the dropwise addition of a solution of 4,4'-methylenedianiline in acetic acid. The resulting product precipitates from the reaction mixture. mdpi.com

The properties of the resulting polyamides can be tailored by the choice of the dicarboxylic acid comonomer. For instance, incorporating flexible units, such as methylene (B1212753) spacer groups, into the polymer backbone can improve the solubility of the polyamides in organic solvents and enhance their thermal properties. nih.gov These modifications help to reduce the rigidity of the polymer chains and the intermolecular forces, making the resulting materials more processable. nih.gov

DiamineDicarboxylic Acid/Diacid ChloridePolymerization MethodKey Properties of Resulting Polyamide
4,4'-MethylenedianilineVarious aromatic dicarboxylic acidsYamazaki phosphorylation reactionAmorphous nature, good solubility in aprotic solvents, high thermal stability
4,4'-MethylenedianilineVarious aromatic diacid chloridesHigh-temperature polycondensationHigh glass transition temperatures, thermally stable
4,4'-MethylenedianilineMaleic anhydrideReflux in acetic acidFormation of a dimaleamic acid

Advanced Amination Reactions and Their Mechanisms

The primary industrial synthesis of 4,4'-methylenedianiline itself is a significant example of an advanced amination reaction, specifically, the acid-catalyzed condensation of aniline with formaldehyde. chemicalbook.comresearchgate.netresearchgate.netwikipedia.org This reaction is of great importance as it consumes a majority of the aniline produced globally and is the main route to producing 4,4'-methylenedianiline, a precursor to polyurethanes. chemicalbook.comwikipedia.org

The mechanism of this reaction has been the subject of detailed investigation. nih.govresearchgate.netresearchgate.net In an acidic medium, formaldehyde reacts with aniline to form N-hydroxymethyl aniline. This intermediate then rapidly dehydrates to form an N-methylidene anilinium ion, which subsequently reacts with another aniline molecule to produce N-(p-aminobenzyl)aniline (PABA). nih.gov The PABA can then undergo rearrangement to form 4,4'-methylenedianiline. nih.gov An alternative proposed mechanism suggests the initial formation of N,N'-diphenylmethylenediamine (an aminal), which then rearranges to PABA. nih.govresearchgate.net Computational studies using methods like the G3MP2B3 composite quantum chemical method have been employed to model the reaction mechanism, consisting of multiple elementary steps, and to analyze the thermodynamics of competing side reactions. nih.govresearchgate.net

While the synthesis of 4,4'-methylenedianiline is a primary example of an amination reaction, the compound itself can be used in subsequent amination processes, although this is less commonly the focus of recent "advanced" catalytic studies which often explore a broad range of amines. The amino groups of 4,4'-methylenedianiline can undergo further reactions. For instance, palladium-catalyzed coupling reactions of amines with aryl halides, a cornerstone of modern organic synthesis, represent a class of advanced amination reactions. researchgate.net While specific recent literature detailing 4,4'-methylenedianiline as the amine in these advanced catalytic systems is not abundant, its character as a primary aromatic amine makes it a potential substrate for such transformations.

Historically, the direct amination of aryl halides to produce aryldiamines was challenging. google.com However, the development of processes using polar organic solvents has enabled the direct amination of aryl dihalides to produce aryldiamines. google.com

Eco-Friendly Polyurea Polymer Synthesis Leveraging 4,4'-Methylenedianiline

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of polymers, including polyureas. Traditional methods for producing polyureas often involve the use of toxic diisocyanates, such as methylene diphenyl diisocyanate (MDI), which is synthesized from 4,4'-methylenedianiline and the highly toxic phosgene. researchgate.netchemrxiv.org Consequently, research has focused on non-isocyanate routes (NIR) to polyureas.

One such eco-friendly approach is the dehydrogenative coupling of diamines, such as 4,4'-methylenedianiline, with methanol (B129727). chemrxiv.org This method, which can be catalyzed by a ruthenium pincer complex, produces polyureas with the release of hydrogen gas as the only byproduct, making the process atom-economic and sustainable. chemrxiv.org This process avoids the use of toxic diisocyanates and their hazardous precursors. chemrxiv.org

Another green chemistry process for polyurea synthesis is through the trans-ureation of N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate (4,4′-DP-MDC) with various diamines. researchgate.net The 4,4′-DP-MDC itself can be prepared by the carbonylation of 4,4'-methylenedianiline with diphenyl carbonate, using organic acids as catalysts. researchgate.net This method allows for the synthesis of urea prepolymers, elastomers, and plastics in excellent yields without the use of MDI. researchgate.net The trans-ureation process is highly dependent on the solvent, with dimethyl sulfoxide (DMSO) and tetramethylene sulfone (TMS) being effective. researchgate.net

Furthermore, the development of waterborne poly(urethane-urea)s represents another environmentally friendly approach. tcichemicals.com These systems are synthesized using processes that avoid the use of organic solvents. tcichemicals.com For example, novel bio-based waterborne poly(urethane-urea) dispersions have been synthesized using corn-based poly(trimethylene ether glycol), biodegradable poly(ethylene oxide), 4,4'-diphenylmethane diisocyanate (MDI), and sodium 2,4-diamino-benzenesulfonate as a chain extender. tcichemicals.com

Eco-Friendly Synthetic RouteKey ReactantsCatalyst/ConditionsAdvantages
Dehydrogenative Coupling4,4'-Methylenedianiline, MethanolRuthenium pincer complexAvoids toxic diisocyanates, atom-economic, sustainable
Trans-ureationN,N'-diphenyl-4,4′-methylenediphenylene biscarbamate, DiaminesSolvent-assisted (DMSO or TMS)Non-isocyanate route, excellent yields of various urea products
Waterborne SynthesisBio-based polyols, MDI, Diamine chain extenderOrganic solvent-free processEnvironmentally friendly, avoids volatile organic compounds

Chemical Reactivity and Transformation Studies

Fundamental Reaction Pathways of 4,4'-Methylenedianiline (B154101)

4,4'-Methylenedianiline (MDA) is a versatile chemical intermediate that undergoes a variety of chemical transformations. Its reactivity is largely centered around the two primary amine groups and the methylene (B1212753) bridge connecting the two aromatic rings. The dihydrochloride (B599025) salt, 4,4'-methylenedianiline dihydrochloride, readily dissolves in water and serves as a convenient precursor for many of these reactions. nih.govnih.gov

Aromatic amines like 4,4'-Methylenedianiline are susceptible to oxidation, which can lead to the formation of quinone-type structures. chemicalbook.com High-potential quinones, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and chloranil, are potent oxidizing agents that can abstract a hydride from a substrate. nih.gov This process is believed to occur through the formation of a charge-transfer complex between the quinone and the substrate, followed by hydride transfer. nih.gov While specific studies on the direct oxidation of 4,4'-Methylenedianiline to quinone derivatives are not extensively detailed in the provided results, the general reactivity of aromatic amines suggests this pathway is plausible. The oxidation of primary amines can also be catalyzed by certain quinones that mimic the function of copper amine oxidases, proceeding through electrophilic transamination or addition-elimination mechanisms. nih.gov

The catalytic hydrogenation of 4,4'-Methylenedianiline is a significant industrial process that yields bis(p-aminocyclohexyl)methane (PACM), also known as aminodicyclohexylmethane. google.comgoogle.comwikipedia.org This reaction involves the reduction of the aromatic rings to cyclohexyl rings while preserving the amine functionalities.

The process is typically carried out in the liquid phase under hydrogen pressure at elevated temperatures. google.comgoogle.com A variety of catalysts have been employed, with noble metals like ruthenium and rhodium being particularly effective. google.comgoogle.com For instance, a mixed catalyst system of rhodium and ruthenium has been shown to be effective for hydrogenating both pure and crude MDA. google.com The use of a ruthenium catalyst on an alkali-moderated support has also been found to improve reaction rates and yields. google.com

Common byproducts of this hydrogenation can include hydrogenolysis products like 4-aminodicyclohexylmethane and hydrolysis products such as 4-amino-4'-hydroxydicyclohexylmethane. google.com The isomer ratio of the final PACM product, particularly the trans,trans-isomer content, can be controlled by adjusting the catalyst system and reaction conditions. google.com

Table 1: Catalytic Hydrogenation of 4,4'-Methylenedianiline

Catalyst SystemTemperature (°C)Pressure (psig)Key FindingsReference
Rhodium and Ruthenium170-195500-2500Produces PACM with a trans,trans-isomer content of 17-24% from impure MDA. google.com
Alkali-moderated Ruthenium on a support80-275>200Increased reaction rate and high yield of bis(4-aminocyclohexyl)methane. google.com

The amino groups of 4,4'-Methylenedianiline can undergo various substitution reactions. In acidic media, the amine groups are protonated, which can influence their reactivity. For example, the synthesis of MDA itself from aniline (B41778) and formaldehyde (B43269) is acid-catalyzed, typically using hydrochloric acid. nih.govchemicalbook.com The reaction proceeds through several intermediates, and the acidic environment is crucial for the rearrangement steps that lead to the final product. nih.gov Computational studies using methods like G3MP2B3 have been employed to understand the reaction mechanism and the role of protonated intermediates in acidic media. nih.govdntb.gov.ua

In basic environments, the amine groups are more nucleophilic and readily react with electrophiles. For instance, 4,4'-Methylenedianiline reacts with maleic anhydride (B1165640) in acetic acid to form (2Z,2′Z)-4,4′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) through an N-acylation reaction. mdpi.com

Reactivity in Isocyanate and Polymer Synthesis

A primary application of 4,4'-Methylenedianiline is as a precursor in the synthesis of polymers, most notably polyurethanes. chemicalbook.comwikipedia.orgchemicalbook.com This involves its conversion to methylene diphenyl diisocyanate (MDI).

The industrial production of MDI involves the reaction of 4,4'-Methylenedianiline with phosgene. wikipedia.orgchemicalbook.comwikipedia.orggloballcadataaccess.org This process, known as phosgenation, converts the primary amine groups into isocyanate groups. The reaction is typically carried out in a solvent such as chlorobenzene (B131634). globallcadataaccess.org The resulting product is a mixture of MDI isomers (4,4'-MDI, 2,4'-MDI, and 2,2'-MDI) and polymeric MDI (PMDI). wikipedia.orggoogle.com This mixture can then be distilled to separate the different components. wikipedia.org

The mechanism of phosgenation of diamines like MDA has been investigated through computational methods, including G3MP2B3 calculations. nih.govresearchgate.net These studies help to elucidate the reaction pathways at a molecular level. Two primary mechanisms are generally considered for the phosgenation of diamines: nih.govresearchgate.net

"Phosgenations first" : Both amine groups are first converted to carbamoyl (B1232498) chloride intermediates, followed by the elimination of two molecules of HCl.

"Stepwise phosgenations" : One amine group is converted to an isocyanate group, while the other remains as an amine. The second amine group then reacts to form the second isocyanate group.

Computational studies, such as those using the G3MP2B3 model, have been applied to understand the thermochemical properties and reaction barriers of the intermediates and transition states involved in these mechanisms. nih.govresearchgate.net For the phosgenation of 4,4'-methylenedianiline, G3MP2B3 calculations have been used to compare the energetics of the 'phosgenations first' and 'stepwise phosgenations' mechanisms. researchgate.net These theoretical investigations have shown that solvation, for example in o-dichlorobenzene, can significantly lower the reaction barriers compared to the gas phase. researchgate.net

Cross-linking Reactions in Epoxy Resin Systems

4,4'-Methylenedianiline is widely used as a curing agent, or hardener, for epoxy resins. wikipedia.orgadvecton.comchemicalbook.comepa.gov The amine groups of MDA react with the epoxide rings of the epoxy resin in a nucleophilic addition reaction. This process opens the epoxy ring and forms a stable covalent bond. researchgate.net As a diamine, each MDA molecule can react with multiple epoxide groups, leading to the formation of a highly cross-linked, three-dimensional thermoset network. nih.gov This network structure is responsible for the excellent mechanical, thermal, and chemical resistance properties of the cured epoxy material. advecton.com The resulting materials are noted for their high hardness, flexibility, abrasion resistance, and strong adhesion to various substrates. advecton.com

The stoichiometry of the amine hardener to the epoxy resin is a critical parameter that influences the final properties of the cured material. researchwithrowan.com N,N,N',N'-tetraglycidyl-4,4'-methylenedianiline (TGMDA), a derivative of MDA, is a key component in high-performance epoxy resins used in aerospace applications, valued for creating high cross-link densities, which result in a high modulus of elasticity and a high glass transition temperature. nasa.gov

Curing and Antioxidant Function in Elastomer and Rubber Chemistry

In the rubber and elastomer industry, 4,4'-Methylenedianiline serves a dual function. It is utilized as a curative agent in the vulcanization process and as an antioxidant. moldex.comepa.govnih.gov As a curing agent, its primary amine groups can react with and cross-link polymer chains in certain types of specialty elastomers, contributing to the final mechanical properties of the rubber. researchgate.net Its use is particularly noted in polyurethane elastomers. epa.gov The thermal degradation of methylene diphenyl diisocyanate (MDI) based elastomers can release MDA, indicating its structural role within the polymer matrix. nih.gov

As an antioxidant, particularly for lubricating oils, MDA functions by interrupting oxidation processes that degrade the material. moldex.comepa.gov Aromatic amines are known to act as radical scavengers, a mechanism that likely underlies MDA's antioxidant properties, protecting the material from degradation due to heat, oxygen, and other environmental factors.

Catalytic Activity in Isocyanate-Alcohol and Epoxide Reactions

Research indicates that 4,4'-Methylenedianiline catalyzes isocyanate-alcohol and epoxide reactions. chemicalbook.com The amine groups in MDA can act as a catalyst in the reaction between an isocyanate and a polyol to form polyurethanes. This catalytic activity is a known characteristic of amines, which can facilitate the nucleophilic addition of the alcohol's hydroxyl group to the isocyanate group. nih.gov Similarly, in epoxide reactions, the amine can catalyze the ring-opening polymerization of epoxy resins, working in conjunction with other hardeners or initiating self-polymerization under certain conditions. chemicalbook.com

Polymerization Characteristics of 4,4'-Methylenedianiline

4,4'-Methylenedianiline is a key bifunctional monomer in the synthesis of various high-performance polymers. wikipedia.org Its two primary amine groups allow it to react with complementary difunctional monomers to build long polymer chains. Notable classes of polymers synthesized from MDA include:

Polyurethanes: As a precursor to MDI, MDA is fundamental to the polyurethane industry. wikipedia.orgchemicalbook.com

Polyamides and Polyimides: MDA is a common monomer used to produce these high-temperature resistant polymers. wikipedia.org

Polyimines: The reaction of MDA with appropriate carbonyl compounds can yield polyimines. wikipedia.org

Furthermore, 4,4'-Methylenedianiline can undergo self-polymerization when heated to temperatures above 257°C. chemicalbook.com

Formation of Functionalized Derivatives

The chemical structure of 4,4'-Methylenedianiline allows for the synthesis of numerous functionalized derivatives, expanding its applications. The primary amine groups are common sites for chemical modification.

Hydrogenation: The hydrogenation of MDA yields 4,4'-diaminodicyclohexylmethane, another important monomer used in polymer chemistry, particularly for light-stable polyurethanes. wikipedia.orgchemicalbook.com

N-Acetylation: MDA can be acetylated to form N-acetyl-MDA (AcMDA). nih.gov This derivative is a known metabolite found in workers exposed to MDA. nih.gov

Glycidylation: Reaction with epichlorohydrin (B41342) produces N,N,N',N'-tetraglycidyl-4,4'-methylenedianiline (TGMDA), a tetrafunctional epoxy resin monomer used for high-performance applications. nasa.gov

Schiff Base Formation: The condensation reaction with acetylacetone (B45752) results in the formation of Schiff base derivatives like N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane.

Table 2: Selected Functionalized Derivatives of 4,4'-Methylenedianiline

Derivative Name Precursor(s) Key Reaction Type Application/Significance
4,4'-Methylene diphenyl diisocyanate (MDI) 4,4'-Methylenedianiline, Phosgene Phosgenation Precursor for polyurethanes. chemicalbook.com
4,4'-diaminodicyclohexylmethane 4,4'-Methylenedianiline, Hydrogen Hydrogenation Monomer for polymer chemistry. wikipedia.org
N,N,N',N'-tetraglycidyl-4,4'-methylenedianiline (TGMDA) 4,4'-Methylenedianiline, Epichlorohydrin Glycidylation High-performance epoxy resin monomer. nasa.gov
N-acetyl-MDA (AcMDA) 4,4'-Methylenedianiline Acetylation Biological metabolite. nih.gov

Azo Dye Synthesis Methodologies

4,4'-Methylenedianiline is a key component in the synthesis of azo dyes. irapa.orgepa.gov The general methodology involves a two-step process: diazotization followed by an azo coupling reaction. unb.cayoutube.com

Diazotization: The synthesis begins with the diazotization of an aniline derivative, in this case, 4,4'-Methylenedianiline. unb.ca This process converts the primary amino groups (-NH2) of MDA into diazonium salts (-N2+). The reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, and sodium nitrite (B80452) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. irapa.orgyoutube.comjbiochemtech.com

Azo Coupling: The newly formed diazonium salt is then coupled with an aromatic compound, such as resorcinol (B1680541) or other phenolic derivatives. jbiochemtech.comirapa.orgirapa.org This electrophilic substitution reaction results in the formation of an azo compound, characterized by the -N=N- double bond, which acts as a chromophore and imparts color to the dye. unb.ca The specific color of the resulting azo dye, which can range from yellow to red, is dependent on the chemical structure of the coupling component. unb.cajbiochemtech.com

For instance, the reaction of diazotized 4,4'-Methylenedianiline with resorcinol produces the azo dye 4,4'-((methylenebis(3,1-phenylene))bis(diazene-1,2-diyl))bis(1,3-Benzenediol). irapa.orgirapa.orgirapa.org The reaction conditions, including pH and reagent concentrations, are optimized to achieve the desired product. irapa.orgirapa.org

High-Performance Wire Coating Formation

4,4'-Methylenedianiline serves as a crucial monomer in the production of high-performance polymers used for wire coatings, particularly polyimides, polyamideimides, and polyesterimides. ulprospector.comwikipedia.org These coatings are valued for their exceptional thermal stability, chemical resistance, and superior abrasion resistance, making them suitable for demanding applications like magnet wire and sensitive medical devices. alleima.com

The formation of these coatings involves the application of polyamic acid solutions, which are precursors to the final polyimide. alleima.com 4,4'-Methylenedianiline is a key building block in the synthesis of these polyamic acids. ulprospector.com The polyamic acid solution is applied to the wire and then subjected to a heat treatment process. This thermal curing converts the polyamic acid into a continuous, durable polyimide film on the wire. alleima.com

Modified polyesterimide wire enamels can also be prepared using 4,4'-Methylenedianiline in combination with other raw materials like metacresol, ethylene (B1197577) glycol, and various anhydrides. google.com The resulting polymers exhibit excellent properties for electro-insulation coatings. ulprospector.com While MDA is a widely used and versatile component in these applications, research has also explored alternatives due to its toxicological profile. serdp-estcp.mil

Metabolomic and Biotransformation Research (Excluding Toxicological Endpoints)

In Vitro Studies of Metabolite Formation

The in vitro metabolism of 4,4'-Methylenedianiline has been investigated using rabbit liver microsomes to understand its biotransformation pathways. nih.gov These studies have identified several key metabolites.

Minimal clean-up of the microsomal incubations, followed by analysis using reversed-phase high-performance liquid chromatography-plasma spray mass spectrometry, initially detected the formation of metabolites. nih.gov Further structural characterization was achieved using fast atom bombardment mass spectrometry and tandem mass spectrometry, with comparisons to synthesized standards for confirmation. nih.gov

The primary metabolites identified through these in vitro enzymatic processes include:

Azo-MDA (azodiphenylmethane) nih.gov

Azoxy-MDA (azoxydiphenylmethane) nih.gov

Another metabolite, 4-nitroso-4'-aminodiphenylmethane (nitroso-MDA) , was also detected, although its formation may occur through a non-enzymatic process. nih.gov

The formation of N-hydroxy MDA, another potential metabolite, has also been studied. caymanchem.comcaymanchem.comwikipedia.org

Hemoglobin Adduct Formation Studies as Biomarkers of Exposure

The formation of adducts between metabolites of 4,4'-Methylenedianiline and hemoglobin (Hb) has been extensively studied as a means of biological monitoring for exposure to this compound. nih.govacs.orgacs.org These hemoglobin adducts serve as valuable biomarkers, providing a measure of the biologically effective dose of MDA. nih.gov

Research has shown that reactive metabolites of MDA can covalently bind to hemoglobin. nih.gov One significant pathway involves the peroxidative oxidation of MDA, which can occur extrahepatically. nih.govacs.orgacs.org This pathway leads to the formation of a reactive intermediate, suggested to be [(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-4-aminobenzene. nih.govacs.org This intermediate can then react with the N-terminal valine of hemoglobin. nih.govacs.orgacs.org

In studies with mice, a major adduct was identified as a reaction product of an MDA metabolite with the amino group of N-terminal valine in hemoglobin. This adduct constituted about 50% of the total MDA associated with hemoglobin. nih.govacs.org The formation of this specific adduct was confirmed through in vitro experiments by incubating MDA with valine methyl ester in the presence of hydrogen peroxide and lactoperoxidase. nih.govacs.orgacs.org

Another approach to monitoring MDA exposure involves the measurement of adducts released from hemoglobin under mildly basic hydrolysis. nih.gov Two such adducts have been identified as MDA itself and N-acetyl-MDA, which together accounted for 36% to 45% of the total radioactivity bound to the protein in studies with radiolabeled MDA in rats. nih.gov

The analysis of these hemoglobin adducts, typically by gas chromatography-mass spectrometry (GC/MS), provides a sensitive and specific method for quantifying exposure to MDA. nih.govacs.orgnih.gov

Advanced Analytical Methodologies for 4,4 Methylenedianiline Dihydrochloride Research

Chromatographic and Spectroscopic Techniques

Chromatographic separation coupled with sensitive detection is the cornerstone of MDA analysis. Due to the polar nature of MDA, direct analysis can be challenging, often requiring derivatization to improve chromatographic behavior and detection sensitivity. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of 4,4'-Methylenedianiline (B154101), particularly when high sensitivity and specificity are required. nih.gov Given the low volatility and polar nature of MDA, derivatization of the amine groups is essential to create a species that can be analyzed by GC without significant peak tailing. cdc.gov This process converts the non-volatile MDA into a more volatile derivative suitable for GC analysis.

Common derivatizing agents include perfluoroacyl anhydrides such as heptafluorobutyric acid anhydride (B1165640) (HFAA) and pentafluoropropionic anhydride (PFPA). cdc.govnih.gov The resulting derivatives are highly electronegative, making them ideal for sensitive detection by an electron capture detector (ECD) or by mass spectrometry. osha.gov For instance, a method involving derivatization with HFAA followed by GC-ECD analysis has a reported detection limit of 3.2 pg per injection. osha.gov

In a typical GC-MS workflow, a sample containing MDA is extracted, derivatized, and then injected into the gas chromatograph. The derivatized MDA is separated from other components on a capillary column and subsequently ionized and detected by the mass spectrometer. Selective ion monitoring (SIM) is often used to enhance specificity and achieve low detection limits, which can be in the range of 1-10 ng/mL. cdc.govnih.gov

Table 1: GC-MS Derivatization Agents and Detection Limits for 4,4'-MDA Analysis
Derivatizing AgentDetectorReported Detection LimitReference
Heptafluorobutyric Acid Anhydride (HFAA)Electron Capture Detector (ECD)3.2 pg / injection osha.gov
Pentafluoropropionic Anhydride (PFPA)Mass Spectrometry (MS)1-10 ng/mL cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the determination of 4,4'-Methylenedianiline, offering the advantage that derivatization is not always necessary. cdc.govnih.gov The analysis is typically performed using reversed-phase columns.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach. cdc.gov However, the sensitivity can be limited, with typical detection limits around 150 ng/mL. cdc.gov Specialized techniques, such as pre-column separation of derivatized MDA and microliquid chromatography, can significantly lower the detection limits with UV detection to the range of 0.4 ng/mL to 8.0 ng/mL. cdc.gov

Electrochemical Detection (ED): For higher sensitivity, electrochemical detection is a superior alternative to UV detection. nih.govmdpi.com HPLC with ED can achieve detection limits in the range of 2-3 ng/mL, which is approximately two orders of magnitude better than standard HPLC/UV methods. cdc.govnih.gov The method involves applying a specific potential to an electrode in a flow cell; as the electroactive MDA passes through, it is oxidized, generating a current that is proportional to its concentration. nih.gov A method using reversed-phase HPLC with electrochemical detection at a cell potential of 0.8 V reported a detection limit of 2.5 µg/L. nih.gov

Table 2: Comparison of HPLC Detection Methods for 4,4'-MDA
Detection MethodTypical Detection LimitEnhanced Detection LimitReference
UV Detection150 ng/mL0.4 - 8.0 ng/mL (with special techniques) cdc.gov
Electrochemical Detection (ED)2-3 ng/mL2.5 µg/L cdc.govnih.gov

For ultra-trace analysis of 4,4'-Methylenedianiline, Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are the methods of choice. labcompare.comresearchgate.netamericanlaboratory.com These techniques combine the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. Direct aqueous injection methods have been developed, eliminating the need for organic solvents when analyzing trace levels. labcompare.com

In LC/MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected. This ion is then fragmented, and specific product ions are monitored, a process known as multiple reaction monitoring (MRM). nih.gov This highly specific detection mode significantly reduces matrix interference and allows for very low detection limits.

A validated LC/MS/MS method for MDA in human urine reported a limit of detection (LOD) of 0.8 nM and a limit of quantification (LOQ) of 2.7 nM. nih.gov Another study achieved a method detection limit of 0.059 ng/mL and a quantification limit of 0.194 ng/mL. researchgate.net These methods are particularly valuable for biomonitoring studies where concentrations are expected to be very low. nih.govnih.gov

Table 3: LC/MS and LC/MS/MS Performance for Trace 4,4'-MDA Analysis
TechniqueIonizationDetection ModeLimit of Detection (LOD)Reference
LC/MSPositive-mode ESIAccurate Mass (TOF-MS)Trace levels (ppb) labcompare.com
LC/MS/MSESIMultiple Reaction Monitoring (MRM)0.8 nM (~0.16 ng/mL) nih.gov
LC-MS/MSNot specifiedNot specified0.059 ng/mL researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of 4,4'-Methylenedianiline and its dihydrochloride (B599025) salt. researchgate.netnih.govmdpi.com By analyzing the absorption of infrared radiation, FTIR provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.netnih.gov

The FTIR spectrum of 4,4'-Methylenedianiline (the free base) shows characteristic sharp peaks for the stretching vibrations of the primary amine groups (N-H) around 3420 cm⁻¹ and 3336 cm⁻¹. researchgate.net An N-H in-plane bending vibration is observed near 1614 cm⁻¹. researchgate.net

The formation of the dihydrochloride salt leads to significant changes in the IR spectrum. The hydrochlorination process results in the formation of [H₃NC₆H₄CH₂C₆H₄NH₃]²⁺ dications. researchgate.netrsc.org The solid-phase IR spectrum of 4,4'-Methylenedianiline dihydrochloride is diagnostic, notably due to a strong Fermi resonance interaction, which clearly distinguishes it from the starting amine. researchgate.netrsc.org This technique is instrumental in confirming the salt formation and studying the extensive hydrogen bonding (N-H···Cl) network present in the crystal lattice. researchgate.netrsc.org

Table 4: Key FTIR Vibrational Frequencies (cm⁻¹) for 4,4'-Methylenedianiline (MDA)
Vibrational ModeFrequency (cm⁻¹)CompoundReference
N-H Stretching (Primary Amine)3420, 3336MDA researchgate.net
N-H In-plane Bending1614MDA researchgate.net
Diagnostic Bands (e.g., Fermi Resonance)Characteristic shifts upon salt formationMDA Dihydrochloride researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is a definitive method for the structural elucidation of 4,4'-Methylenedianiline and its dihydrochloride salt. researchgate.netjmchemsci.com It provides detailed information about the chemical environment of hydrogen atoms within the molecule.

The ¹H-NMR spectrum of the free base, 4,4'-Methylenedianiline, would show signals corresponding to the aromatic protons on the phenyl rings, the methylene (B1212753) bridge protons (-CH₂-), and the amine protons (-NH₂). The formation of the dihydrochloride salt causes a significant downfield shift in the signals of the protons attached to or near the nitrogen atoms due to the deshielding effect of the positive charge on the newly formed ammonium (B1175870) groups (-NH₃⁺). This change provides clear evidence of the hydrochlorination reaction. researchgate.net Researchers have used ¹H-NMR to characterize the reagent and product during the hydrochlorination process, confirming the structure of the resulting salt. researchgate.net

Advanced Spectroscopic and Diffraction Techniques

Beyond standard chromatographic and spectroscopic methods, more advanced techniques provide deeper insights into the molecular and crystalline structure of this compound.

Research combining X-ray diffraction with spectroscopic analysis has been crucial in understanding the solid-state structure of this compound. researchgate.netrsc.org X-ray analysis reveals that the crystal structure consists of [H₃NC₆H₄CH₂C₆H₄NH₃]²⁺ dications and chloride anions. researchgate.netrsc.org These ions are arranged in an extensive hydrogen-bonded network, where the dications form ladder-like structures stabilized by N-H···Cl linkages. researchgate.netrsc.org This detailed structural information, obtained through diffraction studies, complements the vibrational data from FTIR and provides a complete picture of the intermolecular interactions that govern the physical properties of the solid material. researchgate.netrsc.org Furthermore, techniques like surface-enhanced Raman spectroscopy (SERS) have been developed for the rapid quantification of MDA, offering a faster alternative to traditional chromatographic methods for specific applications. nih.gov

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Research on the hydrochlorination of 4,4'-methylenedianiline (MDA) to produce its dihydrochloride salt has utilized X-ray analysis to understand the resulting crystal structure.

A study investigating the hydrochlorination of MDA in chlorobenzene (B131634) led to the isolation of a solid identified as MDA x HCl. researchgate.net When this solid was crystallized from methanol (B129727), X-ray analysis revealed the formation of a basic hydrochloride salt with the formula [MDAH₂][Cl]₂[MDA]₂H₂O. researchgate.net This crystalline structure is stabilized by extensive and complex hydrogen-bonding networks. researchgate.net

Inelastic Neutron Scattering for Vibrational Assignments

Inelastic Neutron Scattering (INS) is a spectroscopic technique that is highly sensitive to the vibrations of hydrogen atoms, making it an invaluable tool for studying the dynamics of organic molecules. In conjunction with other vibrational spectroscopy methods like infrared (IR) and Raman spectroscopy, and supported by computational methods such as periodic-Density Functional Theory (DFT) calculations, INS provides a comprehensive understanding of the vibrational modes of 4,4'-methylenedianiline and its hydrochloride salts. researchgate.net

A comprehensive vibrational assignment for 4,4'-methylenedianiline and its associated amine hydrochloride salts has been achieved through the combined application of these techniques. researchgate.net INS is particularly advantageous because the intensity of a vibrational mode is directly proportional to the scattering cross-section of the atoms involved and their mean square displacement. Hydrogen has a large scattering cross-section, making its vibrations prominent in INS spectra. nih.gov This allows for the detailed study of the motions of the amine groups and the phenyl rings within the this compound structure. The solid-phase IR spectrum of the dihydrochloride is noted to be diagnostic, largely due to a Fermi resonance process. researchgate.net

Sample Preparation and Preservation Research for Environmental Matrices

The accurate detection and quantification of 4,4'-methylenedianiline in environmental samples are critical for monitoring its presence and understanding its fate. The development of reliable sample preparation and preservation methods is a prerequisite for such analyses.

The reactivity and potential for degradation of 4,4'-MDA in soil, particularly its tendency to form covalent bonds with humic materials, present challenges for its accurate quantification. researchgate.netnih.gov Research has focused on developing robust methods for the preservation, extraction, and quantitation of 4,4'-MDA in soils with varying textures and organic matter content. tandfonline.com

One validated method demonstrates the stability of 4,4'-MDA in soil samples that are either dried or completely immersed in methanol for a period of 14 days. researchgate.nettandfonline.com This indicates that methanol preservation is an effective strategy for maintaining the integrity of the analyte in soil samples during transport and storage. The method involves the use of an internal and a surrogate standard to account for any losses during the various steps of the procedure. researchgate.nettandfonline.com For volatile organic compounds in general, field preservation with methanol is considered to provide the most representative analytical results. alberta.caalsglobal.comalsglobal.eu The optimal ratio for preservation is approximately 2 mL of methanol to 1 gram of wet soil. alsglobal.com

A study on the development of such a method reported the following validation parameters for the determination of 4,4'-MDA in soil: tandfonline.com

ParameterValue
Limit of Detection (LOD)0.107 µg/kg (dry weight)
Limit of Quantification (LOQ)0.358 µg/kg (dry weight)
Dynamic Range5 - 250 µg/kg
Intra-day Precision4.28%
Inter-day Precision9.32%
Accuracy96.4%
Total Recovery82.02%

This table presents the performance characteristics of a validated method for the analysis of 4,4'-MDA in soil samples preserved with methanol.

For air monitoring, filter-based sampling methods are commonly employed to collect airborne 4,4'-methylenedianiline, which can exist as both vapor and aerosol. cdc.gov Regulatory bodies like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established standardized methods for this purpose.

NIOSH Method 5029 specifies the collection of 4,4'-methylenedianiline on an acid-treated glass fiber filter. cdc.govwikisource.org The filter is treated with sulfuric acid to stabilize the amine as its salt. cdc.govnih.gov The recommended sampling flow rate is 1 to 2 liters per minute, with a total air volume ranging from 10 to 1000 liters. cdc.govwikisource.org To ensure sample stability, particularly during shipment, the method requires that the filter be transferred to a glass vial and extracted with 0.1 N methanolic potassium hydroxide (B78521) (KOH) within four hours of sampling. cdc.govwikisource.org This field extraction has been shown to improve recovery, as losses can occur when samples are shipped in cassettes. cdc.gov

OSHA Method 57 also utilizes a sulfuric acid-treated glass fiber filter for sample collection. osha.govosha.gov The collected sample is transferred to a vial containing deionized water before being sent to the laboratory for analysis. osha.govosha.gov The analysis is then performed by gas chromatography with an electron capture detector after derivatization. osha.gov

A comparative study on collection efficiency found no significant difference between sulfuric acid-coated glass fiber filters and Teflon filters when sampling a test atmosphere generated from an epoxy resin containing a 4,4'-methylenedianiline hardener, suggesting that the compound exists primarily as an aerosol in such environments. cdc.gov

MethodSamplerFlow RateAir VolumePost-Sampling Procedure
NIOSH 5029 Acid-treated glass fiber filter (37-mm)1 to 2 L/min10 to 1000 LTransfer filter to vial and extract with 4 mL 0.1 N methanolic KOH before shipping. cdc.govwikisource.org
OSHA 57 Two sulfuric-acid treated 37-mm glass fiber filters in a cassetteCalibrated to ±5% of recommended flow rateNot specifiedTransfer each filter to a separate vial with 2 mL of deionized water. osha.govosha.gov

This table summarizes key parameters of NIOSH and OSHA filter-based methods for air monitoring of 4,4'-methylenedianiline.

Method Validation and Quality Control in Analytical Chemistry

Method validation is an essential process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. It provides evidence of the method's performance, consistency, and reliability. nih.gov For the analysis of this compound, method validation encompasses several key parameters.

The NIOSH 5029 method for 4,4'-methylenedianiline has been evaluated, though the accuracy range and bias have not been fully determined. wikisource.org The method is specific for MDA, and the use of dual detectors (UV and electrochemical) enhances the reliability of the analysis. cdc.govwikisource.org A potential interference is 4,4'-diphenylmethane diisocyanate (MDI), which can convert to MDA on the acid-treated filter. cdc.govwikisource.org

The validation of a method for determining 4,4'-MDA in soil samples preserved with methanol demonstrated good performance, as detailed in the table in section 4.3.1. tandfonline.com Key validation parameters included accuracy, precision (both intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ). tandfonline.com

For a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for quantifying 4,4'-MDA in human urine (as a biomarker for MDI exposure), the following performance characteristics were reported: nih.gov

ParameterValue
Limit of Detection (LOD)0.8 nM
Limit of Quantification (LOQ)2.7 nM
Dynamic Range5 to 500 nM
Intra-day Precision4.33%
Inter-day Precision4.27%

This table shows the validation parameters for an LC/MS/MS method for 4,4'-MDA in urine, highlighting its sensitivity and precision.

Quality control measures, such as the use of field and media blanks, calibration standards, and the determination of recovery rates, are integral parts of these analytical methods to ensure the integrity of the data. cdc.govwikisource.org For instance, NIOSH Method 5029 requires the use of 2 to 10 field blanks per sample set and at least 3 media blanks. wikisource.org Daily calibration with at least six working standards is also specified to ensure the accuracy of the quantification. cdc.gov

Theoretical and Computational Chemistry of 4,4 Methylenedianiline Dihydrochloride

Quantum Chemical Investigations (e.g., Density Functional Theory, G3MP2B3 Calculations)

Quantum chemical methods like Density Functional Theory (DFT) and high-accuracy composite methods such as G3MP2B3 are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of 4,4'-methylenedianiline (B154101) dihydrochloride (B599025) and its parent amine, MDA. researchgate.netnih.gov These calculations provide a molecular-level understanding that complements experimental findings.

Computational chemistry has been instrumental in mapping out the complex reaction pathways involving MDA. For instance, the synthesis of MDA itself, through the acid-catalyzed reaction of aniline (B41778) with formaldehyde (B43269), has been detailed using G3MP2B3 computations. nih.gov These studies propose a detailed mechanism, identifying key intermediates and transition states. The reaction is initiated by the formation of an N-methylenebenzeneanilium ion, which then reacts with an aniline molecule. nih.gov A critical subsequent step is the reaction of N-hydroxymethylamine with aniline. nih.gov

Furthermore, the mechanism for the phosgenation of MDA to produce methylene (B1212753) diphenyl diisocyanate (MDI), a crucial step in polyurethane production, has been investigated using G3MP2B3 calculations. researchgate.netwikipedia.org These theoretical studies help to clarify the sequence of elementary steps, including the formation of carbamoyl (B1232498) chloride as an intermediate which then decomposes to the final isocyanate product. researchgate.net Competing side reactions, such as the formation of 2,4-MDA and 3,4-MDA isomers, have also been analyzed, with calculations showing that the formation of 2,4-MDA is plausible due to a low-lying transition state. nih.gov

A key strength of quantum chemical calculations is the ability to determine the energetics of a reaction, including the activation energies of transition states and the relative stability of intermediates. For the synthesis of MDA from aniline and formaldehyde, the activation energy for the aniline addition to the 4-methylidenecyclohexa-2,5-diene-1-iminium ion (MCH+) to form protonated 4,4'-MDA was calculated to be 104.0 kJ/mol. nih.gov This energetic information is vital for understanding reaction kinetics and optimizing process conditions.

DFT and ab initio MP2 calculations have also been used to investigate the structural stability and conformational energetics of MDA. nih.gov These studies predicted a non-planar structure with near C2 molecular symmetry, which is in agreement with X-ray diffraction data. The energy barrier for the inversion of the amino (NH2) group in MDA was estimated to be between 1 and 5 kcal/mol, providing insight into the molecule's flexibility. nih.gov

Table 1: Calculated Energetic Data for Reactions Involving 4,4'-Methylenedianiline (MDA)

Reaction Step/Parameter Computational Method Calculated Value Reference
Aniline addition to MCH+ G3MP2B3 104.0 kJ/mol nih.gov

This table presents a selection of energetic data obtained from computational studies to illustrate the application of quantum chemistry in analyzing reaction pathways.

The surrounding solvent environment can dramatically influence reaction rates and mechanisms. Computational studies have shown that the reaction barriers for the phosgenation of MDA are significantly reduced in o-dichlorobenzene solvent compared to the gas phase. researchgate.net This highlights the critical role of solute-solvent interactions in stabilizing transition states and accelerating the reaction.

While specific dynamic simulations on 4,4'-methylenedianiline dihydrochloride are not detailed in the provided sources, the general methodology is well-established. Reactive molecular dynamics simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) models are used to study solvent effects. researchgate.netnih.gov These methods can model how solvent molecules, through explicit interactions like hydrogen bonding, can lower activation barriers. nih.gov For instance, in other amine-based reactions, polar solvents have been shown to exert a strong catalytic effect, whereas nonpolar solvents interact more weakly. researchgate.net Understanding these solvent effects is a prerequisite for improving the atom economy of industrial processes involving MDA and its salts. rsc.org

DFT calculations are widely used to predict and help assign the vibrational spectra (Infrared and Raman) of molecules. For MDA, vibrational wavenumbers have been computed at the DFT-B3LYP level of theory. researchgate.netnih.gov These theoretical predictions, when combined with experimental FT-IR and FT-Raman data, allow for tentative yet comprehensive vibrational assignments. nih.gov

The characteristic ring breathing mode in the Raman spectrum has been shown to be sensitive to the amino substitution on the diphenylmethane (B89790) structure. nih.gov Furthermore, computational analysis aids in understanding specific spectral features of the dihydrochloride salt. The solid-phase IR spectrum of this compound is considered diagnostic, largely due to a Fermi resonance process that can be rationalized through computational models. rsc.orgresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques provide a framework for studying larger systems and condensed-phase properties, such as intermolecular interactions in crystals and solutions.

The solid-state structure and properties of this compound are dominated by extensive intermolecular interactions. rsc.org X-ray diffraction studies show that the crystal structure of MDA·2HCl features ladders of [H3NC6H4CH2C6H4NH3]2+ dications stabilized by a network of N–H⋯Cl hydrogen bonds. rsc.orgresearchgate.net

Energy calculations performed on the crystalline system allow for the identification of the primary factors contributing to intermolecular cohesion. rsc.org This understanding of solute-solute interactions is directly related to macroscopic properties like melting temperature and solubility. rsc.org For instance, while MDA is moderately soluble in chlorobenzene (B131634), its dihydrochloride salt is effectively insoluble, a fact that can be rationalized by the strong, stabilizing intermolecular forces in the salt's crystal lattice. rsc.orgresearchgate.net In contrast, the parent MDA molecule forms a simpler one-dimensional chain through H-bonding in its solid state. rsc.orgresearchgate.net This detailed analysis of intermolecular forces is crucial for controlling crystallization and precipitation in industrial settings. rsc.org

Kinetic Modeling of Chemical Processes

Kinetic modeling of the chemical processes involving this compound primarily focuses on the synthesis of its precursor, 4,4'-Methylenedianiline (MDA), and the subsequent hydrochlorination. The industrial production of MDA typically involves the acid-catalyzed condensation of aniline with formaldehyde. wikipedia.org Computational studies, particularly ab initio quantum chemical methods, have been employed to elucidate the complex, multi-step reaction mechanism. nih.gov

A proposed molecular mechanism involves eight consecutive elementary reaction steps in an acidic medium. nih.gov The process begins with the reaction of aniline and formaldehyde to form intermediates, which then undergo rearrangement to yield 4,4'-MDA. nih.gov Understanding these steps is crucial for developing accurate kinetic models. For instance, ab initio investigations using methods like G3MP2B3 have been used to calculate the standard enthalpy of formation, entropy, and heat capacity for the reaction intermediates, providing essential thermodynamic data for kinetic simulations. nih.gov

The parameters for these models are derived from both theoretical calculations and experimental data. Key variables that influence the reaction kinetics and must be considered in any model include reactant ratios, temperature, and catalyst type. acs.orggoogle.com For example, one patented process for MDA production specifies reacting formaldehyde with 2 to 5 moles of aniline per mole of formaldehyde in the presence of nearly equimolar amounts of hydrochloric acid at temperatures between 20 and 50°C. google.com Another study optimized conditions using a specific ionic liquid catalyst. acs.org

The table below summarizes experimentally determined conditions that significantly influence the reaction kinetics for the synthesis of 4,4'-Methylenedianiline, which are foundational for any kinetic model.

ParameterValue/RangeCatalyst SystemSource
Molar Ratio (Aniline:Formaldehyde)5SO3H-functionalized ionic liquid (SImTf) acs.org
Reaction Temperature80 °CSO3H-functionalized ionic liquid (SImTf) acs.org
Reaction Time8 hoursSO3H-functionalized ionic liquid (SImTf) acs.org
Molar Ratio (Aniline:Formaldehyde)2-5Hydrochloric Acid google.com
Reaction Temperature (Condensation)20-50 °CHydrochloric Acid google.com
Reaction Temperature (Rearrangement)60-100 °CHydrochloric Acid google.com

The subsequent hydrochlorination of MDA to form this compound is another critical process. This reaction, often carried out in a solvent like chlorobenzene, is influenced by the poor solubility of the dihydrochloride salt, which precipitates out of the solution. rsc.org Energy calculations on the crystalline systems help identify the key factors in intermolecular cohesion, which relate to properties like solubility and are important for modeling the precipitation kinetics. rsc.org

Cellular Automata Models for Reaction Systems

Cellular Automata (CA) models offer a powerful, discrete, and agent-based approach for simulating complex chemical reaction systems, such as the synthesis of 4,4'-Methylenedianiline (MDA). Unlike traditional equation-based models, CA can capture microscopic fluctuations and spatial heterogeneities inherent in a reaction medium.

A CA model has been specifically developed to predict the kinetic curves for the synthesis of MDA. This model was used to conduct computational experiments that varied conditions like the aniline-to-formaldehyde-to-catalyst ratio, stirrer speed, and reaction temperature. The results from these in silico experiments were then compared with experimental data, showing that the CA model is suitable for predicting the reaction kinetics of MDA formation.

These models work by discretizing the system into a grid of cells, where each cell can exist in a finite number of states representing different chemical species or conditions. The state of each cell evolves in discrete time steps according to a set of rules that simulate local interactions, such as diffusion and chemical reactions. This approach is particularly useful for modeling reaction-diffusion processes at a microscopic level.

The successful application of a CA model to the MDA synthesis demonstrates its potential for multiscale modeling. The output from the CA model, which operates at the molecular level, can be integrated with higher-level models like Computational Fluid Dynamics (CFD) to simulate the entire catalytic reactor, from molecular interactions to the behavior of the bulk apparatus.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its activity. For this compound, computational methods are pivotal in determining its three-dimensional structure, which in turn dictates its chemical "activity"—primarily its function as a key intermediate in the production of polyurethanes. wikipedia.orgrsc.org

The "structure" component of the SAR is elucidated through computational chemistry and confirmed by experimental techniques like X-ray analysis. rsc.org Computational energy calculations have been performed on the crystalline systems of both MDA and its dihydrochloride salt (MDA·2HCl). These studies reveal crucial structural details that govern the compound's properties. rsc.org

For the parent MDA, molecules are linked in a one-dimensional chain through hydrogen bonding. In the case of this compound, the structure is significantly more complex. It features [H₃NC₆H₄CH₂C₆H₄NH₃]²⁺ dications that form ladder-like structures stabilized by extensive N–H⋯Cl hydrogen bonds. rsc.org This intricate network of hydrogen bonds is a key structural feature that influences the compound's stability, solubility, and ultimately its reactivity in subsequent chemical processes. rsc.org

The table below highlights key structural insights for MDA and its dihydrochloride salt obtained from computational and structural analysis.

CompoundKey Structural FeatureStabilizing InteractionImplication for Activity (Reactivity)Source
4,4'-Methylenedianiline (MDA)One-dimensional chain structureIntermolecular H-bondingPrecursor structure for hydrochlorination rsc.org
This compound (MDA·2HCl)Ladder-like structures of dicationsExtensive N–H⋯Cl hydrogen linkagesStabilizes the salt form used in isocyanate production chain rsc.org
Basic hydrochloride salt ([MDAH₂][Cl]₂[MDA]₂H₂O)Complex crystal structureComplex hydrogen-bonding networkA stable, isolable intermediate form rsc.org

By understanding these structural details through computational investigation, improvements can be made to the synthesis process, enhancing the atom economy of this critical stage in polyurethane manufacturing. rsc.org

Environmental Fate and Degradation Research on 4,4 Methylenedianiline

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For 4,4'-Methylenedianiline (B154101) (MDA), these pathways primarily involve reactions with light and atmospheric radicals.

Photolysis, or photodegradation, is the decomposition of molecules by light. The potential for 4,4'-Methylenedianiline to undergo photolysis is dependent on the environmental medium and its pH.

In the hydrosphere, solutions of 4,4'-Methylenedianiline can absorb sunlight, particularly at wavelengths greater than 290 nm, which may lead to photolysis in water. cdc.gov The ultraviolet absorption spectrum for MDA in a methanol (B129727) solution shows a primary maximum at 243 nm and a weaker one at 289 nm that extends into the sunlight spectrum. cdc.gov However, this process is significantly influenced by pH. In acidic waters with a pH below 7, the absorption maximum shifts to a lower wavelength (261 nm), with minimal absorption of sunlight, making photolysis unlikely to occur. cdc.gov Even in neutral or alkaline surface waters (pH ≥7), the importance of photolysis may be limited because MDA is expected to be predominantly adsorbed to sediment. cdc.gov While photochemical oxidation is considered a possible abiotic transformation pathway, hydrolysis is generally slow for aromatic amines like MDA. oup.com

In the atmosphere, 4,4'-Methylenedianiline exists mainly as a solid aerosol or adsorbed onto other particles. cdc.gov Due to its low vapor pressure, only a small fraction is present in the vapor phase. cdc.govresearchgate.netnih.gov While the vapor phase can be degraded by atmospheric radicals, very little is known about the reaction mechanisms, removal rates, or degradation products from the heterogeneous reactions of particulate-phase MDA. cdc.gov The air is considered of little relevance for the distribution of MDA due to its short atmospheric half-life and low vapor pressure, which makes it non-critical for long-range transport. researchgate.netnih.gov

The reaction with highly reactive radicals is a key degradation pathway for 4,4'-Methylenedianiline, especially in the atmosphere.

The small amount of MDA that exists in the vapor phase in the atmosphere is subject to transformation through reactions with hydroxyl (•OH) radicals. cdc.gov This is recognized as an important removal mechanism for the compound in its gaseous state. cdc.gov The estimated half-life for the homogeneous reaction of vapor-phase 4,4'-Methylenedianiline with hydroxyl radicals is approximately 1.6 hours. cdc.gov

In aquatic environments, aromatic amines are known to react with both hydroxyl and peroxy radicals that are typically present. cdc.gov For 4,4'-Methylenedianiline in water, the estimated pseudo-first-order half-life due to these reactions is 2.6 days or longer. cdc.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. This is considered the main degradation pathway for 4,4'-Methylenedianiline in soil and water. cdc.gov

The biodegradation of 4,4'-Methylenedianiline presents a complex picture; while it is not considered readily biodegradable in some tests, other studies show that it is inherently biodegradable, particularly with an adapted microbial inoculum. researchgate.netnih.gov The history and composition of the microbial population play a significant role in its degradation. researchgate.netnih.gov

In aerobic soil environments, carbon-labeled MDA has been shown to biodegrade immediately, with 2-3% recovered as ¹⁴CO₂ after just three days. acs.org The rate of biodegradation slows over time, with 11-14% recovered as ¹⁴CO₂ after 28 days. acs.org In soil, an initial phase of rapid mineralization is often observed, which decelerates within a few days due to competitive chemical absorption processes. researchgate.netnih.gov Under anaerobic conditions, however, mineralization is poor. researchgate.netnih.gov In methanogenic anaerobic conditions, no significant recovery of ¹⁴CH₄ or ¹⁴CO₂ was observed from diamines after 71 days of incubation. acs.org

The table below summarizes the estimated half-lives for the biodegradation of 4,4'-Methylenedianiline in various environmental compartments.

Environmental CompartmentConditionEstimated Half-LifeSource
Surface WaterAerobic1-7 days cdc.gov
GroundwaterAerobic2-14 days cdc.gov
SoilAerobic1-7 days cdc.gov
Sediment/SoilAnaerobic4-28 days cdc.gov

A critical aspect of the environmental fate of 4,4'-Methylenedianiline is its strong interaction with soil and sediment components. MDA covalently binds with humic materials present in soil and water, forming non-extractable residues (NER) or conjugation products. cdc.gov This process, also known as irreversible chemisorption, occurs unless the soil or sediment is highly reduced. researchgate.netnih.gov

This binding significantly reduces the mobility and bioavailability of the compound. cdc.gov Once bound, the degradation rate of these MDA-organic matter complexes slows down and becomes comparable to the turnover rate of the natural organic matter itself. researchgate.netnih.gov While this binding reduces the concentration of free MDA in the environment, it also contributes to its persistence in the soil matrix.

Environmental Partitioning and Mobility Studies

Environmental partitioning describes how a chemical distributes itself among different environmental compartments like air, water, soil, and sediment. Due to its physicochemical properties, 4,4'-Methylenedianiline primarily partitions into soil and sediment. cdc.govresearchgate.netnih.gov

The tendency of MDA to adsorb to soil is strong, a behavior typical of aromatic amines. oup.com This is quantified by the organic carbon-water partition coefficient (Koc). Studies have reported Koc values for MDA on loam soils between 3800 and 5700 after 8 hours of contact, which corresponds to logarithmic Koc (log Koc) values of 3.6 to 3.8. oup.comacs.org Such high Koc values indicate low mobility in soil. oup.com The strong binding to humic substances retards its movement, resulting in low leachability in most soils. cdc.gov

The table below presents the reported soil sorption constants for 4,4'-Methylenedianiline.

ParameterValueIndicationSource
Koc (mL/g)3800 - 6000Strong sorption to soil organic carbon oup.comacs.org
Log Koc3.6 - 3.8Low mobility oup.com

In the atmosphere, MDA exists predominantly as particulate matter and is removed via dry deposition or scavenging by rain and snow. cdc.gov Its low vapor pressure limits its presence in the gas phase, and it is not considered prone to long-range atmospheric transport. researchgate.netnih.gov

Sorption to Soil and Sediment Organic Matter

The interaction between 4,4'-Methylenedianiline (MDA) and soil or sediment is primarily governed by its strong affinity for organic matter. Research indicates that aromatic amines, including MDA, tend to bind covalently and irreversibly with humic substances present in most natural waters and soils cdc.gov. This strong binding significantly retards the compound's mobility, leading to low leachability in the majority of soil types cdc.gov.

The sorption process is characterized by a two-step mechanism. It begins with a rapid physical equilibrium or partitioning between the aqueous phase and the soil organic matter, followed by a slower, more dominant chemical reaction where MDA forms covalent bonds with reactive sites within the organic matter nih.govresearchgate.netoup.com. This chemical bonding is significant; studies have shown that after seven days, as much as 83% to 89% of the MDA adsorbed to soil organic matter was no longer extractable, indicating a strong, covalent attachment oup.com.

This process causes the organic-carbon partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic carbon, to increase over time nih.govresearchgate.net. It has been demonstrated that under steady-state conditions, the logarithm of the Koc value (log Koc) can be expected to exceed 3.5 for most soils, signifying a high potential for sorption nih.govresearchgate.netoup.com. At the low concentrations typically relevant to environmental exposure, this adsorption process occurs almost exclusively within the soil's organic fraction, with little need to account for ion exchange with the mineral fraction nih.govresearchgate.netoup.com.

ParameterFindingReference
Primary Sorption MechanismCovalent and irreversible binding to humic substances in soil/sediment organic matter. cdc.govnih.gov
Sorption ProcessA two-step mechanism: 1. Rapid physical partitioning. 2. Slower covalent chemical bonding. nih.govresearchgate.netoup.com
Mobility/LeachabilityLow due to strong binding with humic materials. cdc.gov
Non-Extractable Residue83%-89% of adsorbed MDA becomes non-extractable after 7 days, indicating covalent bonding. oup.com
Organic-Carbon Partition Coefficient (Koc)Log Koc values are expected to exceed 3.5 at steady-state conditions. nih.govresearchgate.netoup.com

Influence of pH on Bioavailability and Mobility

The pH of the surrounding soil and water is a critical factor influencing the environmental behavior of 4,4'-Methylenedianiline. As a weak base, the bioavailability and mobility of MDA can increase in more acidic conditions (lower pH) cdc.gov. This is because the physical adsorption of MDA is largely dependent on its protonation state, which is favored by a lower pH nih.govoup.comresearchgate.net.

In general, acidic environments promote the mobility of cationic compounds icm.edu.plnih.gov. When the pH decreases, the amine groups in MDA become protonated, increasing its water solubility as an amine salt cdc.gov. This increased solubility, combined with the fact that many adsorption sites in soil are pH-dependent, can lead to greater mobility cdc.govicm.edu.pl. Conversely, as pH increases, the number of negative sites for cation adsorption on soil particles typically increases, which would generally reduce the mobility of the protonated form of MDA icm.edu.pl.

pH ConditionEffect on MDAImpact on Bioavailability/MobilityReference
Acidic (Low pH)MDA becomes protonated, increasing water solubility. Physical adsorption increases.Bioavailability and mobility are expected to increase. cdc.govnih.govoup.com
Neutral to Alkaline (Higher pH)MDA is in its free base form. Cation adsorption sites on soil are more numerous.Mobility is generally reduced due to increased potential for adsorption. cdc.govicm.edu.pl
pH < 7 (in water)Sunlight absorption maximum shifts to a lower wavelength.Photolysis is not expected to be a significant degradation pathway. cdc.gov

Research on Environmental Release and Persistence during Industrial Processes

4,4'-Methylenedianiline is released into the environment primarily during its production and industrial use cdc.govnih.gov. The main application of MDA is in the manufacturing of 4,4'-methylenediphenyl diisocyanate (MDI) and other polymeric isocyanates, which are precursors to polyurethane foams epa.govcdc.govcdc.gov. Environmental releases can occur to the air, water, and soil from these manufacturing and processing facilities cdc.gov. Another potential release pathway is the hydrolysis of MDI from wastewater discharged into surface waters or sewers cdc.govresearchgate.net.

According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI), environmental releases have fluctuated over the years. In 1994, a total of 36,531 pounds of MDA were reported released to the environment from 27 large processing facilities cdc.gov. Historical data shows a general decline from approximately 736,000 pounds in 1988 to 67,423 pounds in 2007, although there were increases in some intervening years nih.gov.

Once released, the persistence of MDA is primarily dictated by biodegradation, although this is tempered by its strong sorption to soil and sediment cdc.gov. In environments with oxygen, the degradation half-life is relatively short, but in deeper soil and sediment lacking oxygen, the compound will persist for longer cdc.gov. The strong, irreversible binding to organic matter can also significantly slow the rate of mineralization, making it comparable to the degradation rate of the natural organic matter itself researchgate.netoup.comnih.gov.

AspectDetailsReference
Sources of ReleaseIndustrial production and use (e.g., MDI manufacturing); hydrolysis of MDI wastewater. cdc.govresearchgate.netnih.govepa.gov
TRI Release Data (1994)36,531 pounds released from 27 U.S. facilities. cdc.gov
TRI Release Trend (1988-2007)Declined from ~736,000 lbs in 1988 to ~67,423 lbs in 2007. nih.gov
Primary Degradation PathwayBiodegradation in soil and water. cdc.gov
Estimated Half-Life (Aerobic Soil)1-7 days. cdc.gov
Estimated Half-Life (Anaerobic Soil/Sediment)4-28 days. cdc.gov
Persistence FactorStrong covalent binding to organic matter slows mineralization, increasing persistence. cdc.govresearchgate.netnih.gov

Ecological Risk Assessment Methodologies

Ecological Risk Assessment (ERA) for chemicals like 4,4'-Methylenedianiline is conducted through structured frameworks designed to evaluate the potential for adverse ecological effects. The U.S. EPA's framework, for instance, is a foundational model that involves several phases: problem formulation, analysis (which includes characterization of exposure and ecological effects), and risk characterization epa.govepa.gov.

For specific chemical groups, more tailored methodologies are often employed. The Ecological Risk Classification of Organic Substances (ERC) approach, used in Canada for aromatic amines, is a risk-based method that uses multiple metrics for both hazard and exposure canada.ca.

Hazard Profiles: These are based on metrics such as the mode of toxic action, chemical reactivity, bioavailability, and toxicity thresholds derived from food web models canada.ca.

A common method for assessing risk is the risk quotient (RQ) approach, which compares the predicted or measured environmental concentration of a substance with its predicted no-effect concentration (PNEC) mdpi.com. An RQ value greater than one suggests a potential for adverse effects. More advanced methodologies aim to provide a more comprehensive picture by integrating multiple factors. For example, a synthetic risk factor (SRF) can be developed that incorporates not only toxicity and exposure levels but also persistence properties and features of different environmental compartments (e.g., soil, water) mdpi.com.

Regulatory frameworks are also specific to jurisdictions. For example, risk assessments for MDA have been conducted under the K-REACH act in Korea, and Australia's IMAP framework uses a tiered assessment model (Tier I, II, and III) to match the level of assessment effort with the potential risk of the chemical e-jehs.orgindustrialchemicals.gov.au. These methodologies provide a scientific basis for identifying and managing the ecological risks posed by industrial chemicals.

Advanced Applications and Future Directions in 4,4 Methylenedianiline Dihydrochloride Research

Innovations in Polymer and Material Science

The rigid structure and difunctional nature of 4,4'-methylenedianiline (B154101) make it an invaluable monomer in creating high-performance polymers. Innovations are focused on enhancing material properties, improving processing, and developing materials with novel functionalities.

Development of Novel Polyurethane Materials

The vast majority of commercially produced 4,4'-methylenedianiline is used as a chemical intermediate in the manufacture of MDI, a cornerstone for the polyurethane industry. chemicalbook.comwikipedia.org Polyurethanes derived from MDI are ubiquitous, found in everything from rigid insulation foams to flexible elastomers like Spandex fibers. chemicalbook.comwikipedia.org

Recent advancements, however, move beyond this traditional pathway, exploring the use of MDA derivatives as specialty curing agents to create novel polyurethane elastomers. For instance, research has focused on using substituted derivatives of MDA, such as 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline), to cure polyurethane prepolymers. This approach yields cured elastomers with significantly improved properties, including a reduced tendency to crack during the curing process, an extended pour life (slower viscosity build-up), and low hysteresis, which is crucial for applications requiring high resilience and energy absorption. researchgate.net

Furthermore, studies into novel segmented polyurethanes, which incorporate MDI with specialized diols, have demonstrated the creation of materials with exceptional thermal stability, attributed to the rigid biphenyl (B1667301) structure imparted by the MDI unit. cdc.govmdpi.com However, the stability of the urethane (B1682113) linkage itself can be a point of concern in certain environments. Research has shown that some polyurethanes can undergo hydrolysis under conditions like prolonged steam autoclaving, releasing small amounts of MDA, a factor that requires careful consideration in the design of polymers for biomedical applications. nih.gov

Advanced Epoxy Resin Formulations

4,4'-Methylenedianiline is a well-established and effective curing agent (or hardener) for epoxy resins, imparting high thermal stability and excellent chemical resistance to the cured product. chemicalbook.comchemicalbook.com Innovations in this field are aimed at creating formulations with superior performance characteristics for demanding applications, particularly in aerospace and high-performance composites.

A key development is the use of N,N,N',N'-tetraglycidyl-4,4'-methylenedianiline (TGMDA), an epoxy resin synthesized from MDA itself. TGMDA-based epoxies are characterized by their high functionality, leading to a high cross-link density in the cured material. dtic.mil This dense network results in a polymer with a very high glass transition temperature (Tg) and modulus of elasticity, making it a preferred matrix resin for aerospace structural components. dtic.mil

Research has also focused on modifying the curing agent to improve processing and performance. To overcome the solid nature of MDA, which can complicate formulation, liquid 4,4'-methylene bis aniline (B41778) compounds have been developed. ucdavis.edu These liquid curatives, often with substituents on the aniline ring, allow for easier mixing and processing, such as in resin infusion processes for large composite parts. ucdavis.edu Another approach involves using the hydrogenated product of oligomeric structures from the MDA manufacturing process as a co-curing agent. This enhances desirable properties in the final cured epoxy system without the negative impacts on mechanical strength sometimes seen with other amine curing agents.

Table 1: Innovations in Epoxy Formulations Utilizing MDA and Its Derivatives

Formulation Type Key Component(s) Resulting Properties & Applications Source(s)
High-Performance Aerospace Resin N,N,N',N'-tetraglycidyl-4,4'-methylenedianiline (TGMDA) High cross-link density, high glass transition temperature (Tg), high modulus. Used for structural aerospace composites. dtic.mil
Liquid Curing System Liquid 4,4'-methylene bis aniline compounds Improved processability (e.g., resin infusion), suitable for liquid epoxy resins at ambient temperature. ucdavis.edu
Toughened Epoxy System Hydrogenated oligomers from MDA process + Cycloaliphatic amines Enhanced mechanical, thermal, and chemical properties in the cured product. Used in composites and coatings.
Reduced Toxicity Formulation Novel dianilines with ring substituents (e.g., methyl, methoxy (B1213986) groups) Aims to maintain thermal/mechanical integrity while reducing the toxicity associated with standard MDA.

Design of Electroactive and Biodegradable Copolymers

The development of functional polymers, such as those that are electroactive (conductive) or biodegradable, is a significant goal in material science. The aromatic amine structure of 4,4'-methylenedianiline is analogous to that of aniline, the monomer for the well-known conductive polymer, polyaniline.

While direct reports on the synthesis of electroactive copolymers from 4,4'-methylenedianiline itself are not prevalent, research on closely related aromatic diamines provides a strong proof of principle. For example, a copolymer of 4,4'-diaminodiphenylamine sulfate (B86663) (a compound structurally similar to MDA) and terephthaloyl chloride has been successfully synthesized. This material, effectively a copolymer of polyamide and polyaniline, was designed to merge the desirable mechanical properties of polyamides with the electrical properties of polyaniline. Upon doping with SO₃, the copolymer's conductivity was shown to approach that of polyaniline derivatives, demonstrating the viability of using such diamine building blocks to create conductive polymers. This research suggests a clear path for future investigations into copolymers based on MDA for similar applications in electronics and functional coatings.

The synthesis of biodegradable copolymers from 4,4'-methylenedianiline is a less explored research area. Current research on biodegradable polymers tends to focus on aliphatic polyesters and other materials designed to break down via hydrolysis of ester linkages. The robust carbon-carbon and carbon-nitrogen bonds in the MDA backbone make it inherently stable. Creating biodegradable polymers from MDA would likely require its incorporation into block copolymers with known biodegradable segments, an area that represents a potential future direction for advanced polymer design.

Chemical Synthesis as a Building Block

Beyond its high-volume use in polymer production, 4,4'-methylenedianiline is a versatile building block in organic chemistry for creating a range of more complex, non-polymeric molecules. google.comresearchgate.net

Role in Complex Organic Synthesis

The industrial synthesis of 4,4'-methylenedianiline is itself a large-scale organic process involving the acid-catalyzed reaction of aniline and formaldehyde (B43269). google.comgoogle.com The resulting compound serves as a readily available, difunctional starting material for further chemical elaboration.

A prime example of its use is in the synthesis of Schiff bases. The two primary amine groups of MDA can readily react with various aldehydes (e.g., benzaldehyde, salicylaldehyde) to form complex di-imine molecules. google.com These Schiff bases are not merely final products; they are stable intermediates that can be used in subsequent reactions. For example, they can be reacted with other reagents to prepare novel heterocyclic compounds, such as 1,3-oxazine-4-one derivatives. google.com This multi-step synthesis highlights MDA's role as a foundational scaffold for building complex molecular architectures. Additionally, MDA is used as an intermediate in the preparation of certain azo dyes and pigments. wikipedia.orgmdpi.com Its structure is also utilized in toxicology and molecular biology research, where it is used to synthesize specific DNA adducts to study mechanisms of carcinogenicity. ucdavis.edu

Development of New Derivatives with Specific Functionalities

Modifying the structure of 4,4'-methylenedianiline is a key strategy for creating new molecules with tailored properties. These derivatives are often designed to enhance performance in existing applications or to create entirely new functionalities.

One of the most significant derivatizations is the hydrogenation of MDA to produce 4,4'-diaminodicyclohexylmethane. chemicalbook.comresearchgate.net This process converts the aromatic rings to cyclohexyl rings, resulting in a cycloaliphatic diamine that is also used as a monomer and curing agent in polymer chemistry, often imparting improved UV stability and flexibility compared to its aromatic parent. chemicalbook.comresearchgate.net

Another route involves substitution on the aromatic rings. As mentioned previously, halogenated derivatives like 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) have been synthesized for use as specialized, slow-reacting curatives for polyurethane elastomers. researchgate.net The synthesis of a wide array of Schiff bases with different aldehyde precursors introduces a variety of functional groups onto the MDA scaffold, creating derivatives with potential applications as polydentate ligands for metal complexes or as intermediates for pharmaceuticals and dyes. google.com

Table 2: Examples of 4,4'-Methylenedianiline Derivatives and Their Functionalities

Derivative Name Synthesis Method Specific Functionality / Application Source(s)
4,4'-Methylene diphenyl diisocyanate (MDI) Reaction with phosgene Primary building block for most polyurethanes. chemicalbook.comresearchgate.net
4,4'-Diaminodicyclohexylmethane Hydrogenation of MDA Monomer/curing agent for polymers with improved UV stability and flexibility. chemicalbook.comresearchgate.net
4,4'-Methylene-bis-(3-chloro-2,6-diethylaniline) Derivatization of MDA Specialty curative for polyurethane elastomers, providing extended processing time and improved physical properties. researchgate.net
Schiff Base Derivatives (e.g., with Benzaldehyde) Condensation with aldehydes Intermediates for synthesizing heterocyclic compounds (e.g., 1,3-oxazines); potential as polydentate ligands. google.com
N,N,N',N'-tetraglycidyl-4,4'-methylenedianiline (TGMDA) Reaction with epichlorohydrin (B41342) High-functionality epoxy resin for creating high-performance composites with excellent thermal resistance. dtic.mil

Emerging Research Areas and Unexplored Reactivity

While 4,4'-Methylenedianiline (MDA) and its dihydrochloride (B599025) salt are mature chemicals, primarily utilized as precursors to methylene (B1212753) diphenyl diisocyanate (MDI) for polyurethane production, new avenues of research are actively being pursued. nih.govwikipedia.orgchemicalbook.com These emerging areas are driven by the demand for advanced materials, a deeper understanding of the compound's environmental and biological interactions, and the push for more sustainable chemical processes. cognitivemarketresearch.com

Advanced Materials and Polymer Chemistry: A significant area of emerging research is the integration of 4,4'-Methylenedianiline into advanced materials and composites beyond traditional polyurethanes. cognitivemarketresearch.com Its rigid, aromatic structure and difunctional nature make it a valuable monomer for high-performance polymers such as polyimides and polyamides, which are sought after in the aerospace and electronics industries for their thermal stability and mechanical strength. wikipedia.org Hydrogenation of MDA yields 4,4'-diaminodicyclohexylmethane, another key monomer used in specialized polymer chemistry. wikipedia.orgchemicalbook.com

Furthermore, the reactivity of the amine groups allows MDA to function as a bidentate (bridging) ligand in the formation of metal-coordination complexes. wikipedia.org This unexplored area of its reactivity opens possibilities for developing novel catalysts, magnetic materials, or functional inorganic-organic hybrid materials.

Environmental Fate and Toxicology: Increased use of polyurethane materials has led to concerns about the environmental fate of 4,4'-Methylenedianiline, which can be formed from the degradation of MDI-based products. researchgate.net This has spurred research into its occurrence and persistence in environmental compartments like soil. researchgate.net A critical and underexplored research area is the toxicity of MDA's reaction products. For instance, when released into water and soil, MDA can form covalent bonds with organic matter like humic acids, but the toxicity of these bound residues to sediment organisms is currently unknown and requires further investigation. oecd.org Understanding these transformation pathways and the ecological impact of the resulting products is crucial for a complete environmental risk assessment.

Sustainable Synthesis and Processing: The industry's shift toward more environmentally friendly polyurethane systems is a major driver for innovation. cognitivemarketresearch.com This includes research into safer handling procedures for MDA and alternative, more sustainable synthesis routes that may reduce by-product formation or utilize greener catalysts, such as zeolites. cognitivemarketresearch.comgoogle.com

Methodological Advancements in Research on Compound Stability and Transformation

Investigating the stability and transformation of 4,4'-Methylenedianiline dihydrochloride requires robust and sensitive analytical methodologies. Recent years have seen significant advancements in the techniques used to detect, quantify, and characterize the compound and its metabolites in various matrices.

Advancements in Analytical Detection: The need to monitor occupational exposure and environmental contamination has driven the development of highly specific analytical methods. For biological monitoring, a procedure using solid-phase extraction followed by high-performance liquid chromatography (HPLC) with dual ultraviolet and electrochemical detection allows for the determination of MDA and its acetylated metabolites in urine at the micrograms-per-liter level without the need for chemical derivatization. nih.gov A key finding from this methodological development was the necessity of adding sulfamic acid to urine samples to stabilize the amines, thereby improving the precision and accuracy of the analysis. nih.gov

For environmental samples, particularly soil, a powerful method employing ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS-MS) has been established. researchgate.net This technique provides high sensitivity and specificity, with a demonstrated recovery of over 100% for MDA in spiked soil samples and a detection range of 5 to 250 μg/kg. researchgate.net Other advanced methods for air sampling involve collecting MDA on acid-treated glass fiber filters, followed by analysis using gas chromatography with an electron capture detector (GC-ECD) after derivatization with heptafluorobutyric acid anhydride (B1165640) (HFAA). dnacih.com Looking forward, surface-enhanced Raman spectroscopy (SERS) is being explored as a potential technique to reduce sample preparation and analysis time while maintaining high accuracy. researchgate.net

Investigating Compound Stability and Transformation: Methodological advancements also pertain to the study of MDA's stability and reaction kinetics. Studies on polyurethane foam have quantified the decline of residual MDA concentration over time, providing critical data for exposure risk assessments. nih.govnih.gov In aquatic environments, research has shown that 4,4'-methylenedianiline is susceptible to degradation by photochemically produced hydroxyl and peroxy radicals, with a calculated half-life of 19 to 30 hours on the water surface. nih.gov

In the realm of chemical synthesis, methodological improvements focus on enhancing reaction yield and selectivity. Patented processes now describe the use of specific catalysts, such as dealuminized Y-type zeolites, in the condensation reaction of aniline and formaldehyde. google.com This catalytic approach has been shown to suppress the formation of unwanted isomers and by-products, leading to a higher yield of 4,4'-Methylenedianiline. google.com

Table of Research Findings on Analytical Methodologies

Matrix Methodology Key Features Detection Range/Limit
Urine Solid-Phase Extraction (SPE) - HPLC with UV/Electrochemical DetectionNo derivatization required; sample stabilization with sulfamic acid. nih.govµg/L level nih.gov
Soil Solid-Liquid Extraction - UPLC-MS/MSHigh recovery (101.1 ± 5.2)%; high accuracy and precision. researchgate.net5 to 250 µg/kg researchgate.net
Air Acid-Treated Filter - GC-ECDAnalysis of the heptafluorobutyric acid anhydride (HFAA) derivative. dnacih.comNot specified

Table of Research Findings on Synthesis and Stability

Area of Study Method/Condition Key Finding Reference
Synthesis Use of dealuminized Y type zeolite catalystSuppresses by-product formation; increases yield and selectivity. google.com google.com
Aquatic Stability Photochemical degradationHalf-life of 19-30 hours on water surface via reaction with radicals. nih.gov nih.gov
Material Stability Analysis of polyurethane foamMDA concentration declines from 2-3.5 mg/kg to <1 mg/kg within an hour of demolding. nih.govnih.gov nih.govnih.gov

Concluding Perspectives and Future Research Outlook

Identification of Knowledge Gaps in Chemical Behavior and Transformation

Despite decades of study, significant gaps remain in our knowledge of 4,4'-Methylenedianiline (B154101) dihydrochloride's behavior. Addressing these uncertainties is crucial for accurate risk assessment and the development of effective mitigation strategies.

Human Carcinogenicity and Epidemiology: While animal studies provide sufficient evidence for the carcinogenicity of 4,4'-Methylenedianiline and its dihydrochloride (B599025) salt, there is a notable lack of epidemiological studies to evaluate the specific relationship between human cancer and exposure. nih.govnih.govinchem.org The International Agency for Research on Cancer (IARC) classifies MDA as a Group 2B carcinogen, possibly carcinogenic to humans, highlighting the need for long-term human health data. epa.gov

Reproductive and Developmental Effects: There is a significant lack of information regarding the reproductive and developmental effects of MDA in humans. epa.govinchem.org The available animal data is also considered inadequate to make a full assessment, representing a critical area for future toxicological research. inchem.org

Environmental Transformation Products: While it is known that MDA can degrade in the environment, the identity, and potential toxicity of its various transformation products are not fully characterized. Research is needed to understand the complete lifecycle of the compound in different environmental compartments, including the potential for the formation of other hazardous substances.

Mechanism of Action: The precise molecular mechanisms underlying MDA-induced carcinogenesis are not fully understood. researchgate.net Further investigation into its genotoxic pathways, including how it induces DNA damage and sister chromatid exchange, is necessary. inchem.org Research using advanced molecular biology and bioinformatics tools could provide deeper insights into the specific genes and cellular pathways that are disrupted.

Direction for Sustainable Chemical Processes and Materials Development

The future of industrial chemistry is intrinsically linked to the principles of sustainability. For a compound like 4,4'-Methylenedianiline dihydrochloride, this involves a dual focus: improving the processes in which it is used and actively seeking safer, more environmentally benign alternatives.

Greener Synthesis Routes: The commercial production of MDA involves the acid-catalyzed condensation of aniline (B41778) and formaldehyde (B43269). osha.gov Future research should be directed toward developing "greener" synthesis pathways that may involve alternative catalysts, less hazardous reactants, or processes that generate less waste and have a smaller environmental footprint.

Development of Sustainable Polymers: Given that over 90% of MDA is used to produce MDI for polyurethanes, a key area for sustainable development is the creation of next-generation polymers. nih.govnih.gov This could involve designing polyurethanes that are more easily recyclable, are derived from renewable feedstocks, or are inherently biodegradable at the end of their service life.

Safer Alternatives: A crucial long-term goal is the identification and development of safer, high-performance alternatives to MDA, particularly in its applications as a curing agent for epoxy resins. nih.govosha.gov This requires a concerted effort in materials science and green chemistry to design molecules that can fulfill the same technical requirements without posing similar health risks.

Q & A

Q. What are the optimal methods for synthesizing 4,4'-methylenedianiline (MDA) and its dihydrochloride form, and how do their chemical properties influence experimental design?

MDA is synthesized via the reaction of formaldehyde and aniline in hydrochloric acid, yielding a pale solid with low water solubility (0.1–1 g/L) but high solubility in organic solvents like ethanol . The dihydrochloride form is produced by hydrochlorination in chlorobenzene, forming a stable crystalline structure with strong hydrogen bonding . Researchers must account for its hygroscopic nature and rapid oxidation (turning brown in air) during storage. Solubility profiles dictate solvent choices for in vitro studies, while particle size affects bioavailability in toxicology models .

Q. What are the primary occupational exposure pathways for MDA dihydrochloride, and how can they be mitigated in laboratory settings?

Occupational exposure occurs via inhalation of aerosols, dermal contact, or ingestion during synthesis or epoxy/polyurethane processing . In labs, engineering controls (e.g., fume hoods) and personal protective equipment (gloves, respirators) are critical. Urinary biomonitoring using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with derivatization (e.g., pentafluoropropionic anhydride) can detect metabolites like N-acetyl-MDA, with detection limits of 0.5–1 µg/L . NIOSH recommends an exposure limit of 0.03 mg/m³ (8-hour TWA) .

Q. Which analytical methods are most reliable for quantifying MDA dihydrochloride in biological and environmental samples?

Biological samples (urine, blood) require extraction, purification, and derivatization prior to GC or HPLC analysis. For urine, hydrolysis with β-glucuronidase releases conjugated metabolites, followed by solid-phase extraction and quantification via GC-MS with selected ion monitoring (SIM) . Environmental samples (soil, water) use liquid-liquid extraction and LC-MS/MS, achieving detection limits of 0.1–0.5 ppb. Stability issues (heat-labile metabolites) necessitate cold-chain storage .

Q. How does MDA dihydrochloride behave in environmental matrices, and what factors influence its degradation?

MDA dihydrochloride binds strongly to soil particles (log Kow ~1.5) and sediments, limiting groundwater mobility. Aerobic microbial degradation in soil occurs within 10–40 days, while aqueous photolysis is negligible. However, data on bioaccumulation in aquatic organisms remain inconclusive . Researchers should note pH-dependent solubility (higher solubility in acidic conditions) when modeling environmental fate .

Q. What are the acute toxicological effects of MDA dihydrochloride, and which experimental models best replicate human hepatotoxicity?

Acute exposure in rodents causes cholestasis, bile duct hyperplasia, and elevated serum ALT/AST levels. The mouse model by Kwon et al. (2008) uses oral gavage (50–200 mg/kg) to induce dose-dependent liver injury within 72 hours, validated by histopathology and gene expression profiling (e.g., Cyp7a1 upregulation) . In vitro hepatocyte models require serum-free media to avoid protein binding artifacts .

Advanced Research Questions

Q. What molecular mechanisms underlie MDA dihydrochloride's carcinogenicity, and how do they vary between species?

Chronic exposure in F344 rats and B6C3F1 mice (150–300 ppm in drinking water for 103 weeks) induces thyroid follicular-cell adenomas (35% incidence in female rats) and hepatocellular carcinomas (66% in male mice) via genotoxic and non-genotoxic pathways . Proposed mechanisms include DNA adduct formation (N-hydroxy-MDA) and ROS-mediated oxidative stress, with species-specific differences in metabolic activation (CYP2E1 in mice vs. CYP1A2 in rats) .

Q. How can conflicting data from carcinogenicity studies be reconciled, particularly regarding dose-response relationships and tumor specificity?

Discrepancies arise from variations in exposure routes (oral vs. dermal), sex-specific susceptibility (e.g., male rats show higher liver nodule incidence), and study duration. The NTP (1983) study found thyroid tumors at 300 ppm but lacked data on low-dose extrapolation, while Lamb et al. (1986) reported non-linear thresholds for hepatic neoplasms . Meta-analyses should account for pH-adjusted dosing (HCl in water) and inter-laboratory variability in tumor classification .

Q. What are the metabolic pathways of MDA dihydrochloride, and how do its metabolites contribute to toxicity?

MDA is metabolized via N-acetylation (NAT2 enzyme) to N-acetyl-MDA and further oxidized to nitroso and quinone imine intermediates, which form DNA adducts . Biliary excretion in rats predominates, with glucuronide conjugates detected in urine. Pharmacokinetic models suggest first-pass metabolism in the liver explains organ-specific toxicity, but human data on metabolite kinetics are lacking .

Q. What challenges exist in detecting ambient MDA dihydrochloride contamination, and how can monitoring protocols be improved?

Airborne MDA exists as particulate matter (PM2.5), requiring high-volume samplers with quartz filters and LC-MS/MS analysis. However, EPA monitoring near industrial sites found no detectable levels, likely due to rapid degradation . Future studies should integrate passive samplers and biomonitoring in exposed workers to address false negatives .

Q. What critical data gaps persist in understanding MDA dihydrochloride's toxicological profile, particularly in vulnerable populations?

Key gaps include:

  • Developmental toxicity : No data on transplacental transfer or teratogenicity.
  • Immunotoxicity : Unclear if metabolite-induced immunosuppression exacerbates infection risks.
  • Human carcinogenicity : IARC classifies MDA as Group 2B ("possibly carcinogenic"), but epidemiological studies are limited to occupational cohorts with mixed chemical exposures .
    Prioritized research should use multi-omics approaches (e.g., CEBS database integration) to link exposure biomarkers with adverse outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.